2,3-Dihydrohinokiflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMWIOUSTYKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346173 | |
| Record name | 2,3-Dihydrohinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34292-87-0 | |
| Record name | 2,3-Dihydrohinokiflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dihydrohinokiflavone: A Technical Guide to its Natural Sources and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone is a naturally occurring bioflavonoid, a class of polyphenolic secondary metabolites found in plants. As a member of the flavonoid family, it is recognized for its potential antioxidant properties and its role in modulating various cellular signaling pathways.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
Current scientific literature identifies several plant species as natural sources of this compound. These are primarily found within the gymnosperms and some angiosperms.
Principal Identified Sources:
-
Metasequoia glyptostroboides (Dawn Redwood): The autumnal leaves of the Dawn Redwood have been shown to contain 2,3-dihydroisoginkgetin, which is a synonym for this compound.[2][3] This deciduous conifer, native to the Hubei province of China, is a significant source of various flavonoids.
-
Rhus tripartita (Sumac): The stem bark of this plant, found in North Africa and the Middle East, has been identified as a source of this compound.[4]
-
Cycas species: While the specific species is not always detailed, this compound has been reported in the genus Cycas.
Table 1: Natural Sources of this compound
| Plant Species | Family | Part of Plant | Reference |
| Metasequoia glyptostroboides | Cupressaceae | Autumnal Leaves | [2][3] |
| Rhus tripartita | Anacardiaceae | Stem Bark | [4] |
| Cycas sp. | Cycadaceae | Not Specified |
Note on Quantitative Data: Despite the identification of these natural sources, a thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of this compound in these plants. Further research employing quantitative analytical techniques is necessary to determine the abundance of this compound in various plant tissues.
Experimental Protocols
While a specific, detailed experimental protocol for the extraction and isolation of this compound is not extensively documented, a general methodology can be inferred from standard practices for flavonoid isolation from plant materials. The following is a generalized workflow that can be adapted and optimized for the extraction and purification of this compound.
General Workflow for Extraction and Isolation of Flavonoids
Caption: Generalized workflow for the extraction and identification of flavonoids from plant sources.
Detailed Methodological Steps:
-
Sample Preparation:
-
Collection: Plant material (e.g., autumnal leaves of Metasequoia glyptostroboides) is collected.
-
Drying: The collected material is air-dried or freeze-dried to remove moisture.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Solvent Selection: A suitable solvent such as methanol, ethanol, or acetone is used for extraction. The choice of solvent can influence the efficiency and selectivity of the extraction.
-
Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The powdered plant material is soaked in the chosen solvent for a specified period.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the different flavonoid components.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Analysis and Identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water with an acid modifier) is used for the quantification and purity assessment of the isolated compound.[5][6][7][8][9] A UV detector is typically used for detection, with the wavelength set to the absorbance maximum of the flavonoid.
-
Spectroscopic Analysis: The structure of the purified compound is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, research on its close structural analog, hinokiflavone, provides valuable insights into its potential pharmacological effects and mechanisms of action. Hinokiflavone has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Effects:
Flavonoids are known to exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13][14]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer and Pro-Apoptotic Effects:
Hinokiflavone has been reported to influence the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation in cancer.[15][16][17][18]
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Conclusion
This compound is a biflavonoid with identified natural sources in Metasequoia glyptostroboides and Rhus tripartita. While specific quantitative data and detailed isolation protocols are currently limited in the scientific literature, established methods for flavonoid extraction and analysis provide a solid foundation for future research. The biological activities of the closely related hinokiflavone suggest that this compound may possess anti-inflammatory and anticancer properties through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. Further investigation is warranted to fully elucidate the therapeutic potential of this natural compound. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proanthocyanidins from the stem bark of Rhus tripartita ameliorate methylgloxal-induced endothelial cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a HPLC-UV Method for Extraction Optimization and Biological Evaluation of Hot-Water and Ethanolic Extracts of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hinokiflavone alleviates high-fat diet-induced erectile dysfunction via the EGFR/PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bauhinia championii flavone inhibits apoptosis and autophagy via the PI3K/Akt pathway in myocardial ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,3-Dihydrohinokiflavone: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on 2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent.
Core Structure and Chemical Identity
This compound is a biflavonoid, a class of secondary metabolites characterized by a structure composed of two flavonoid units. Specifically, it belongs to the C-O-C type biflavonoids, where the two flavonoid moieties are linked by an ether bond. The core structure consists of a flavanone unit linked to a flavone unit.
Table 1: Chemical and Structural Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1] |
| Chemical Formula | C₃₀H₂₀O₁₀[2] |
| Molecular Weight | 540.47 g/mol [2] |
| CAS Number | 34292-87-0[2] |
| SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O[1] |
| Natural Sources | Found in various plants, including species of the Cycas and Rhus genera.[3] |
Physicochemical Properties
While this compound is available as a research chemical, detailed experimental data on its physicochemical properties are not extensively reported in the available literature. The following table summarizes the available information and provides estimated values for related flavonoid structures as a reference. Commercial suppliers recommend storing the compound at 2-8°C.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the parent compound, flavone, is around 100°C, while flavonol melts at 171-172°C.[5][6] The melting point of the related flavanone is 77°C.[7] |
| Solubility | Data not available | Flavonoids are generally soluble in organic solvents like DMSO and ethanol and have low solubility in water.[8] A commercial supplier provides a protocol for preparing a DMSO stock solution.[3] |
| pKa | Data not available | The pKa values of flavonoids are influenced by the number and position of hydroxyl groups.[9] |
| UV-Vis Absorption | Data not available for this compound | Flavones and flavonols typically exhibit two main absorption bands: Band I in the 300-380 nm region and Band II in the 240-280 nm region.[10] |
Biological Activities and Signaling Pathways
This compound, as a member of the flavonoid family, is presumed to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[2] While specific studies on this compound are limited, the mechanisms of action for related flavonoids, particularly their influence on key signaling pathways, have been investigated.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.
Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11] The diagram below illustrates the general mechanism of NF-κB activation and the potential points of inhibition by flavonoids.
Modulation of MAP Kinase Pathways
Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are activated by various extracellular stimuli and are implicated in inflammatory diseases. Flavonoids have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these cascades.
The following diagram provides a simplified overview of the MAPK signaling pathways and indicates the general inhibitory action of flavonoids.
Experimental Protocols
Extraction and Isolation (General Procedure)
The following is a general workflow for the extraction and isolation of biflavonoids from plant material, such as the leaves of Cycas species.
Protocol Details:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves of Cycas revoluta) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The biflavonoids are typically enriched in the ethyl acetate fraction.
-
Purification: Subject the ethyl acetate fraction to column chromatography. A combination of silica gel and Sephadex LH-20 columns is often used. Elute with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds. Monitor the fractions by thin-layer chromatography (TLC).
-
Characterization: Identify the purified compound as this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with literature data.
Antioxidant Activity Assays (General Protocols)
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, mix the this compound solutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
ABTS Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., ~734 nm).
-
Prepare various concentrations of this compound.
-
Mix the this compound solutions with the diluted ABTS•+ solution.
-
After a specific incubation time, measure the absorbance at the chosen wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Anti-inflammatory Activity Assay (General Protocol)
Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the control group.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide produced by quantifying the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Conclusion
This compound is a promising natural product with a chemical structure that suggests significant potential for biological activity, particularly in the areas of antioxidant and anti-inflammatory action. While detailed experimental data for this specific compound are currently sparse in the publicly available literature, the established knowledge of related flavonoids provides a strong foundation for future research. The general protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Further studies are warranted to elucidate its precise physicochemical properties, develop optimized extraction and synthesis methods, and to fully characterize its molecular mechanisms of action and pharmacological profile.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 34292-87-0 | XD161869 [biosynth.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. By compound [wahoo.cns.umass.edu]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]
- 11. chemdiv.com [chemdiv.com]
Unveiling 2,3-Dihydrohinokiflavone: A Technical Guide to its Discovery and Isolation from Cycas
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and isolation of 2,3-Dihydrohinokiflavone, a biflavonoid of significant scientific interest, from various species of the Cycas genus. This document provides a comprehensive overview of the extraction, purification, and characterization of this natural product, supported by quantitative data, detailed experimental protocols, and visual representations of the scientific processes involved.
Introduction
The genus Cycas is a rich source of a diverse array of secondary metabolites, among which biflavonoids are a characteristic and prominent class. These compounds, formed by the dimerization of flavonoid units, have garnered attention for their potential pharmacological activities. This compound, a derivative of hinokiflavone, has been identified in several Cycas species. This guide consolidates the available scientific literature on its isolation and characterization, providing a valuable resource for researchers in natural product chemistry and drug discovery.
Quantitative Data Summary
The isolation of this compound has been reported from various Cycas species. The following tables summarize the available quantitative and spectroscopic data to facilitate comparison and reference.
Table 1: Isolation of this compound from Cycas Species
| Cycas Species | Plant Part | Extraction Method | Initial Plant Material (kg) | Yield of this compound (mg) | Reference |
| Cycas rumphii | Leaves | Cold Maceration (Methanol) | 5 | 22 | [1] |
| Cycas revoluta | Leaflets | Percolation (80% MeOH) | 1.5 | 60 | [2] |
| Cycas beddomei | Cones | Not specified | Not specified | Not specified | [3][4] |
| Cycas panzhihuaensis | Leaves | Not specified | Not specified | Not specified | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| UV (MeOH) λmax (nm) | 223, 274, 333 | [1] |
| IR (KBr) νmax (cm⁻¹) | 3418, 2922, 2853, 1641, 1502, 1462, 1375, 1284, 1245, 1168, 1091, 1030, 912, 832, 733, 594, 569, 507, 248 | [1] |
| ¹H NMR | Data consistent with the proposed structure has been used for identification. | [3][4] |
| ¹³C NMR | Data consistent with the proposed structure has been used for identification. | [3][4] |
Experimental Protocols
The following sections provide a detailed methodology for the isolation and characterization of this compound from Cycas, based on established protocols in the literature.
Plant Material Collection and Preparation
Fresh and healthy leaves or cones of the desired Cycas species are collected. The plant material is then shade-dried to preserve the chemical integrity of the constituents. Once thoroughly dried, the material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction, typically using methanol. Cold maceration is a common technique, where the plant powder is soaked in the solvent for an extended period with occasional agitation.[1] This process is repeated multiple times to ensure the complete extraction of the secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude extract is typically suspended in an aqueous methanol solution and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity. A common solvent series includes petroleum ether, chloroform, ethyl acetate, and n-butanol.[2] This step separates the components of the crude extract based on their polarity, with biflavonoids like this compound typically concentrating in the chloroform and ethyl acetate fractions.
Purification
The bioactive fractions (e.g., chloroform or ethyl acetate) are further purified using various chromatographic techniques.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane-chloroform and chloroform-methanol mixtures of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are often further purified on a Sephadex LH-20 column, using methanol as the eluent, to remove smaller impurities.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification and to obtain a high-purity compound, RP-HPLC is employed.[2]
Structure Elucidation
The purified this compound is subjected to a battery of spectroscopic analyses to confirm its structure. These techniques include:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the flavanone and flavone chromophores.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.[3][4]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualized Workflows and Structures
To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the isolation and identification of this compound.
References
- 1. Toxoplasmocidal and Cytotoxic Activities Guided Isolation and Characterization of an Undescribed Bioflavonoid-di-C-glucoside from Cycas rumphii Miq. Cultivated in Egypt [mdpi.com]
- 2. Biflavonoids from Cycas beddomei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Biflavonoids: The Case of 2,3-Dihydrohinokiflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biflavonoids, a class of natural products formed by the dimerization of flavonoid units, exhibit a wide range of promising pharmacological activities. Among these, 2,3-Dihydrohinokiflavone, a C-O-C type biflavonoid, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for developing sustainable production methods and for enabling structural modifications to enhance its bioactivity. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential enzyme classes involved. It also includes a compilation of relevant experimental protocols and quantitative data to aid researchers in this field.
Introduction to Biflavonoid Biosynthesis
Biflavonoids are structurally diverse plant secondary metabolites characterized by a linkage between two flavonoid monomers. This linkage can be a direct carbon-carbon (C-C) bond or a more flexible carbon-oxygen-carbon (C-O-C) ether bridge. The biosynthesis of these complex molecules begins with the well-established flavonoid pathway, which produces the monomeric flavonoid precursors. The key and often rate-limiting step in biflavonoid formation is the subsequent oxidative coupling of these monomers.
While the general principles of flavonoid biosynthesis are understood, the specific enzymatic machinery responsible for the dimerization process, particularly for C-O-C type biflavonoids like this compound, is an active area of research.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the oxidative coupling of two units of a flavanone precursor, most likely naringenin. The overall pathway can be divided into two main stages:
Stage 1: Biosynthesis of the Flavanone Monomer (Naringenin)
The formation of naringenin is a central part of the general flavonoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions, summarized below, leads to the production of this key intermediate.
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin.
Stage 2: Oxidative Coupling of Naringenin to form this compound
This is the defining step in the biosynthesis of this compound. It involves the formation of a C-O-C ether linkage between two molecules of (2S)-naringenin. This reaction is believed to be an oxidative phenol coupling, where phenoxy radicals are generated and subsequently couple. The exact enzyme(s) catalyzing this step in vivo have not been definitively identified, but several classes of enzymes are considered strong candidates.
Key Enzyme Classes in Biflavonoid Biosynthesis
The oxidative coupling of phenols is a common reaction in plant secondary metabolism. Three main classes of enzymes are implicated in the dimerization of flavonoids:
-
Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are known to catalyze a wide variety of oxidative reactions, including hydroxylations and phenol coupling.[1][2][3] Specific CYP families, such as CYP90J in gymnosperms, have been shown to be responsible for the C-C coupling in biflavonoid biosynthesis.[4] It is highly probable that other CYP families are involved in the formation of C-O-C linkages. The regio- and stereoselectivity often observed in natural biflavonoids points towards the involvement of highly specific enzymes like CYPs.[3][5]
-
Laccases: These multi-copper oxidases are known to catalyze the oxidation of a broad range of phenolic compounds, leading to their polymerization.[6][7] Laccases have been successfully used for the in vitro synthesis of biflavonoids.[6] While they can be less specific than CYPs, their role in the biosynthesis of biflavonoids in vivo cannot be ruled out, potentially in concert with other proteins that could confer specificity.
-
Peroxidases: These enzymes, which utilize hydrogen peroxide as an oxidant, are also capable of catalyzing the oxidative coupling of flavonoids.[4][7] Peroxidase-mediated reactions can lead to the formation of both C-C and C-O-C linked dimers.[6][7]
The plant genus Selaginella is a particularly rich source of biflavonoids, including those with flavanone moieties, suggesting that this genus would be a prime target for the discovery of the enzymes involved in this compound biosynthesis.[8][9][10]
Experimental Protocols for Studying Biflavonoid Biosynthesis
The elucidation of the biosynthetic pathway for this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
4.1. Enzyme Extraction and Assay
This protocol describes a general method for extracting enzymes from plant tissue and assaying for oxidative coupling activity.
Methodology:
-
Plant Material: Fresh or frozen young leaves of a plant known to produce this compound (e.g., Selaginella species) are used.
-
Enzyme Extraction:
-
Grind the plant tissue in a chilled mortar with liquid nitrogen.
-
Homogenize the powdered tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
The supernatant represents the crude enzyme extract. For enrichment of CYP enzymes, a microsomal fraction can be prepared by ultracentrifugation of the crude extract at 100,000 x g for 1 hour at 4°C. The resulting pellet is resuspended in a suitable buffer.
-
-
Enzyme Assay:
-
The reaction mixture should contain the enzyme preparation (crude extract or microsomal fraction), the substrate ((2S)-naringenin, typically 50-100 µM), and necessary cofactors.
-
For CYP enzymes , include an NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
For peroxidases , include a low concentration of hydrogen peroxide (e.g., 0.1-1 mM).
-
For laccases , no additional cofactors are typically required, but the reaction may be enhanced by the presence of a mediator.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate or by acidifying the mixture.
-
Extract the products with an organic solvent like ethyl acetate.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
-
-
Product Identification and Quantification:
-
Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound. A standard of this compound is required for confirmation and quantification.
-
4.2. Heterologous Expression of Candidate Enzymes
Once candidate genes (e.g., from transcriptomic analysis of biflavonoid-producing plants) are identified, they can be expressed in a heterologous host for functional characterization.
Methodology:
-
Gene Cloning:
-
Amplify the full-length coding sequence of the candidate gene from cDNA synthesized from the plant's RNA.
-
Clone the gene into a suitable expression vector (e.g., for E. coli or yeast).
-
-
Heterologous Expression:
-
Transform the expression construct into the chosen host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli or galactose for yeast).
-
-
Enzyme Preparation:
-
Harvest the cells and prepare a crude extract or purified enzyme as described in section 4.1.
-
-
Enzyme Assay and Analysis:
-
Perform the enzyme assay and product analysis as detailed in section 4.1. A positive result (formation of this compound) confirms the function of the candidate enzyme.
-
Quantitative Data Presentation
To date, specific quantitative data for the enzymatic synthesis of this compound is limited in the literature. However, data from related studies on biflavonoid biosynthesis and in vitro synthesis can provide a reference point for expected yields and enzyme activities.
Table 1: Examples of Quantitative Data from Related Studies
| Enzyme/System | Substrate | Product | Yield/Activity | Reference |
| Gymnosperm-specific CYP90J | Apigenin | Amentoflavone (C-C linked) | 4.75 mg/L in engineered E. coli | [4] |
| Laccase (Rhus vernicifera) | (+)-Catechin | Dehydrodicatechins (C-C linked) | Not specified | [7] |
| Horseradish Peroxidase | Naringenin | Poly(naringenin) | Oligomers obtained | [7] |
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant metabolic pathways. While the general framework of its formation through the oxidative coupling of naringenin is accepted, the specific enzymatic players remain to be definitively identified. Future research should focus on the isolation and characterization of enzymes, particularly from Selaginella species, that are capable of catalyzing the formation of the C-O-C linkage. The use of modern techniques such as transcriptomics, proteomics, and metabolomics, combined with heterologous expression and in vitro enzyme assays, will be instrumental in unraveling the complete biosynthetic pathway. A thorough understanding of this pathway will not only be of fundamental scientific interest but will also open the door to the biotechnological production of this compound and its derivatives for pharmaceutical applications.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Engineering central metabolic pathways for high-level flavonoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Engineering of Microorganisms for the Production of Flavonoids [frontiersin.org]
- 4. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway enzyme engineering for flavonoid production in recombinant microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polymeric Forms of Plant Flavonoids Obtained by Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects [mdpi.com]
- 9. Heterologous expression and enzymatic characteristics of sulfatase from Lactobacillus plantarum dy-1 - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activities of 2,3-Dihydrohinokiflavone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid, a class of compounds known for a wide array of biological activities. As a derivative of hinokiflavone, it belongs to the flavonoid family, which is extensively studied for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities associated with this compound and structurally related flavonoids. Due to the limited availability of specific experimental data for this compound, this document leverages findings from closely related compounds to infer its potential pharmacological profile. The information is presented to support further research and development in the fields of pharmacology and medicinal chemistry.
Core Biological Activities
The preliminary assessment of this compound and its analogs suggests potential therapeutic value in several key areas:
-
Anticancer Activity: Flavonoids, including biflavonoids, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the modulation of signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
-
Anti-inflammatory Effects: Many flavonoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating the activity of key inflammatory signaling pathways.
-
Antioxidant Properties: The core structure of flavonoids allows them to act as effective radical scavengers and antioxidants, protecting cells from oxidative stress-induced damage.
-
Antiviral Activity: Certain biflavonoids have shown inhibitory effects against a range of viruses, suggesting a potential application in antiviral drug discovery.
-
Enzyme Inhibition: Flavonoids are known to interact with and inhibit various enzymes, which is a key mechanism underlying many of their biological activities.
Data Presentation: Quantitative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of hinokiflavone and other structurally related flavonoids. This data provides a comparative reference for the potential potency of this compound.
Table 1: Anticancer Activity of Related Flavonoids
| Compound | Cell Line | Activity | IC50/EC50 | Reference |
| Hinokiflavone | KB (nasopharyngeal) | Cytotoxicity | ED50: 4 µg/mL | [1] |
| Robustaflavone | Influenza A virus | Antiviral | EC50: 2.0 µg/mL | [2] |
| Robustaflavone | Influenza B virus | Antiviral | EC50: 0.2 µg/mL | [2] |
| Amentoflavone | HSV-1 | Antiviral | EC50: 17.9 µg/mL | [2] |
| Amentoflavone | HSV-2 | Antiviral | EC50: 48.0 µg/mL | [2] |
| Baicalin | Dengue Virus-2 (DENV-2) | Virucidal | IC50: 19.6 ± 0.2 µM | [3] |
| Baicalin | Dengue Virus-2 (DENV-2) | Anti-adsorption | IC50: 40.5 ± 0.4 µM | [3] |
| Baicalin | Dengue Virus-2 (DENV-2) | Replication inhibition | IC50: 30.2 ± 0.2 µM | [3] |
| Myricetin-3-rhamnoside | HIV | Antiviral | EC50: 120 µM | [3] |
| Myricetin-3-(6-rhamnosylgalactoside) | HIV | Antiviral | EC50: 45 µM | [3] |
| EGCG | HIV-1 | Antiviral | EC50: 1.6 µM | [3] |
Table 2: Anti-inflammatory Activity of Related Flavonoids
| Compound | Assay | Effect | IC50 | Reference |
| Apigenin | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 1.43 µM | [4] |
| Kaempferol | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 5.75 µM | [4] |
| Apigenin-7-O-β-d-glucopyranoside | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 8.03 µM | [4] |
| Apigenin-7-O-β-d-glucuronide-6″-butylester | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 14.68 µM | [4] |
| Quercetin | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 19.51 µM | [4] |
| Kaempferol-7-O-β-d-glucopyranoside | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 22.24 µM | [4] |
| Quercetin-7-O-β-d-rhamnoside | NO Production Inhibition (LPS-stimulated RAW 264.7) | Anti-inflammatory | 31.26 µM | [4] |
Table 3: Enzyme Inhibition by Related Flavonoids
| Compound | Enzyme | Inhibition Type | Ki/IC50 | Reference |
| Sauchinone | CYP2B6 | Non-competitive | Ki: 14.3 µM | [5] |
| Sauchinone | CYP2C19 | Non-competitive | Ki: 16.8 µM | [5] |
| Sauchinone | CYP2E1 | Non-competitive | Ki: 41.7 µM | [5] |
| Sauchinone | CYP3A4 | Non-competitive | Ki: 6.84 µM | [5] |
| Scutellarein | OATP2B1 | Inhibition | Submicromolar IC50 | [6] |
| Fisetin | OATP2B1 | Inhibition | Single-digit µM IC50 | [6] |
| Luteolin | OATP2B1 | Inhibition | IC50: 3.9 µM | [6] |
| Apigenin | OATP2B1 | Inhibition | IC50: 18.1 µM | [6] |
| Chrysin | OATP2B1 | Inhibition | IC50: 29.9 µM | [6] |
| Rutin | OATP2B1 | Inhibition | IC50: 136.9 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are generalized protocols for common assays used to evaluate the biological activities of flavonoids.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).
-
Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing biological activity.
Caption: Putative PI3K/Akt signaling pathway inhibition by this compound leading to decreased cell proliferation and increased apoptosis.
References
- 1. Hinokiflavone, a cytotoxic principle from Rhus succedanea and the cytotoxicity of the related biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of C-O-C Type Biflavonoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biflavonoids, a class of naturally occurring polyphenolic compounds, are dimers of flavonoid units linked by a C-C or a C-O-C bond. The C-O-C type biflavonoids, characterized by an ether linkage between the two flavonoid moieties, have garnered significant attention in recent years for their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the pharmacological potential of C-O-C type biflavonoids, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.
Pharmacological Activities of C-O-C Type Biflavonoids
C-O-C type biflavonoids, including prominent members like hinokiflavone, ochnaflavone, and delicaflavone, exhibit a wide spectrum of biological effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways implicated in various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of C-O-C type biflavonoids. Hinokiflavone, in particular, has been extensively studied and demonstrated to possess anti-proliferative and anti-metastatic properties against various cancer cell lines.[1][2]
Key Mechanisms of Anticancer Action:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: C-O-C biflavonoids have been shown to inhibit the growth of cancer cells and induce programmed cell death (apoptosis). For instance, hinokiflavone has been reported to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells and induce apoptosis.[3]
-
Modulation of Signaling Pathways: A key mechanism underlying the anticancer effects of hinokiflavone is its ability to interfere with critical signaling pathways that regulate cell growth, survival, and metastasis. Notably, it has been shown to modulate the ERK1-2/p38/NF-κB signaling pathway.
-
Inhibition of Matrix Metalloproteinases (MMPs): Hinokiflavone has been found to down-regulate the expression of MMP-2 and MMP-9, enzymes that play a crucial role in tumor invasion and metastasis.[2]
-
Inhibition of SUMO-specific Protease 1 (SENP1): Hinokiflavone has been identified as a natural inhibitor of SENP1, an enzyme involved in the deSUMOylation of proteins, a process often dysregulated in cancer.[2]
Quantitative Data on Anticancer Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various C-O-C type biflavonoids against different cancer cell lines.
| Biflavonoid | Cancer Cell Line | IC50 Value | Reference |
| Hinokiflavone | HeLa (Cervical) | 19.0 µg/mL | [1] |
| Hinokiflavone | U251 (Glioma) | 29.8 µg/mL | [1] |
| Hinokiflavone | MCF-7 (Breast) | 39.3 µg/mL | [1] |
| Hinokiflavone | KYSE150 (ESCC) | 27.92 µM (24h) | [3] |
| Hinokiflavone | TE14 (ESCC) | 26.21 µM (24h) | [3] |
| Ochnaflavone | HCT-15 (Colon) | 4.1 µM | |
| Delicaflavone | LLC (Lung) | 36.29 µg/mL (extract) | |
| Delicaflavone | B16 (Melanoma) | 95.65 µg/mL (extract) |
Anti-inflammatory Activity
C-O-C type biflavonoids also possess significant anti-inflammatory properties. Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators and enzymes.
Key Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Enzymes: Some biflavonoids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of prostaglandins and leukotrienes, respectively.
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Certain C-O-C biflavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Activity:
| Biflavonoid | Target/Assay | IC50 Value | Reference |
| Ochnaflavone | PGE2 production (LPS-stimulated RAW 264.7) | 1.08 µM |
Antiviral Activity
Several C-O-C type biflavonoids have demonstrated promising antiviral activity against a range of viruses.
Key Mechanisms of Antiviral Action:
-
Inhibition of Viral Enzymes: Biflavonoids can target and inhibit essential viral enzymes, such as polymerases and proteases, which are necessary for viral replication.
-
Interference with Viral Entry: Some compounds may prevent viruses from entering host cells.
Quantitative Data on Antiviral Activity:
| Biflavonoid | Virus | EC50 Value | Reference |
| Robustaflavone | Influenza A | 2.0 µg/mL | [4] |
| Robustaflavone | Influenza B | 0.2 µg/mL | [4] |
| Hinokiflavone | Dengue Virus (DV-NS5 RdRp) | Submicromolar | [1] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The pharmacological effects of C-O-C type biflavonoids are often mediated through the modulation of complex intracellular signaling networks. Below are Graphviz diagrams illustrating two key pathways influenced by these compounds.
Experimental Workflows
The following diagrams illustrate common experimental workflows used to assess the pharmacological potential of C-O-C type biflavonoids.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
C-O-C type biflavonoid stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the C-O-C type biflavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the biflavonoid).[5]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
Analysis of Protein Expression and Phosphorylation: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the general procedure for analyzing the expression and phosphorylation status of proteins in signaling pathways like ERK, p38, and NF-κB.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Wash the membrane again several times with TBST.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[7]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, express the level of the phosphorylated protein relative to the total protein level.[7]
Assessment of MMP-2 and MMP-9 Activity: Gelatin Zymography
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9.
Materials:
-
Conditioned cell culture medium (from cells treated with or without the biflavonoid)
-
Non-reducing sample buffer
-
Polyacrylamide gels containing gelatin (e.g., 0.1%)
-
Electrophoresis apparatus
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., Tris-HCl buffer containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect the conditioned medium from cell cultures. Concentrate the medium if necessary. Mix the samples with non-reducing sample buffer. Do not heat the samples.[8]
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.[9]
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer for about 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.[8]
-
Enzyme Activation and Digestion: Incubate the gel in developing buffer at 37°C for 12-24 hours. During this incubation, the gelatinases will digest the gelatin in the gel.[9]
-
Staining: Stain the gel with Coomassie Brilliant Blue staining solution for about 1 hour.[8]
-
Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent the areas where the gelatin has been degraded by the MMPs.[8]
-
Data Analysis: The molecular weights of the gelatinolytic bands can be used to identify MMP-2 (pro-form ~72 kDa, active form ~62 kDa) and MMP-9 (pro-form ~92 kDa, active form ~82 kDa). The intensity of the clear bands can be quantified using densitometry to assess the relative activity of the MMPs.
Conclusion
C-O-C type biflavonoids represent a promising class of natural products with significant pharmacological potential. Their diverse biological activities, particularly in the realms of cancer, inflammation, and viral infections, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and exploitation of these potent natural compounds for therapeutic benefit. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy of C-O-C type biflavonoids to translate their therapeutic potential into clinical applications.
References
- 1. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hinokiflavone Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. MMP9 zymography [bio-protocol.org]
The Core Architecture of Biflavonoids: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Structural Elucidation, Classification, and Biosynthesis of Dimeric Flavonoids
Biflavonoids, a distinct and pharmacologically significant class of plant secondary metabolites, are characterized by their unique dimeric structure, composed of two flavonoid monomer units. These polyphenolic compounds exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties, making them a subject of intense interest in phytochemical research and drug development.[1][2] This technical guide provides a comprehensive overview of the fundamental structure of biflavonoids, detailing their classification, biosynthetic origins, and the key experimental protocols used for their structural elucidation.
Fundamental Structure and Classification
The basic structural framework of a biflavonoid is a dimer of flavonoid units, each conforming to the characteristic C6-C3-C6 phenyl-benzopyran skeleton.[3] The immense structural diversity of the nearly 600 known biflavonoids arises from three primary factors: the nature of the constituent flavonoid monomers, the type of linkage (covalent bond or ether linkage) between the monomers, and the specific positions of this linkage.[1][4]
Classification by Interflavonoid Linkage Type
Biflavonoids are broadly categorized into two main groups based on the nature of the connection between the two flavonoid moieties.[4][5]
-
C-C Linked Biflavonoids : This is the largest and most common group, where the two flavonoid units are joined by a direct carbon-carbon single bond. The linkage can occur between various positions on the aromatic rings (A, B) or the heterocyclic C-ring of the two units. Common C-C linkages include 3'-8", 6-8", and 8-8".[1][3] Amentoflavone is a classic example of a C-C linked biflavonoid (apigenin-I-3'–II-8-apigenin).
-
C-O-C Linked Biflavonoids (Bisflavonyl Ethers) : In this group, the flavonoid monomers are connected by an ether (C-O-C) linkage.[6] Hinokiflavone, which consists of two apigenin units linked via a 4'-O-6" ether bond, is a representative member of this class.[6]
Classification by Monomer Composition
Biflavonoids can also be classified based on the type of flavonoid monomers they contain. Over 592 different biflavonoids have been categorized into 17 types based on their monomeric scaffolds.[4][7] The most prevalent types include dimers of flavones and flavanones.
-
Flavone-Flavone (BB type) : Both monomeric units are flavones (e.g., amentoflavone, hinokiflavone).[7]
-
Flavan-Flavan (AA type) : Both monomeric units are flavans.[7]
-
Flavan-Flavone (AB type) : The dimer consists of one flavan and one flavone unit.[7]
-
Other combinations include dimers involving isoflavones, chalcones, and anthocyanidins.[7]
Biosynthesis of Biflavonoids
The biosynthesis of biflavonoids begins with the well-established phenylpropanoid pathway, which produces the foundational flavonoid monomers.[7][8] Phenylalanine is converted into 4-coumaroyl-CoA, which, along with malonyl-CoA, enters the flavonoid biosynthesis pathway to form chalcones. These chalcones are then isomerized and enzymatically modified to produce various flavonoid classes like flavanones and flavones (e.g., apigenin).[7][8]
The crucial dimerization step, which was long an enigma, has recently been elucidated. Studies have identified gymnosperm-specific cytochrome P450 enzymes from the CYP90J subfamily as the catalysts for the intermolecular C-C bond formation.[9] For instance, the enzyme GbCYP90J6 from Ginkgo biloba dimerizes two apigenin molecules to form amentoflavone, which serves as a precursor for further methylation and modification to produce other biflavonoids like ginkgetin and bilobetin.[9]
Quantitative Structural Data
The precise three-dimensional structure of biflavonoids is determined using a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the connectivity and stereochemistry in solution, while X-ray crystallography provides exact bond lengths and angles in the solid state.
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shift data for amentoflavone, a representative C-C linked biflavonoid, recorded in DMSO-d₆. This data is critical for confirming the identity and purity of the compound.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Amentoflavone in DMSO-d₆
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| Unit I (Apigenin) | ||
| C-2 | 163.2 | - |
| C-3 | 103.1 | 6.76 (s) |
| C-4 | 180.0 | - |
| C-5 | 159.6 | - |
| C-6 | 91.3 | 6.53 (s) |
| C-7 | 159.1 | - |
| C-8 | 102.7 | 6.58 (s) |
| C-9 | 155.4 | - |
| C-10 | 102.3 | - |
| C-1' | 119.3 | - |
| C-2' | 126.8 | 7.99 (d, J=7.8 Hz) |
| C-3' | 119.0 | - |
| C-4' | 157.5 | - |
| C-5' | 114.6 | 7.19 (d, J=8.4 Hz) |
| C-6' | 130.1 | 7.87 (d, J=2.4 Hz) |
| Unit II (Apigenin) | ||
| C-2" | 162.1 | - |
| C-3" | 101.1 | 6.70 (s) |
| C-4" | 179.7 | - |
| C-5" | 158.3 | - |
| C-6" | 91.2 | 6.39 (s) |
| C-7" | 156.1 | - |
| C-8" | 126.6 | - |
| C-9" | 155.6 | - |
| C-10" | 123.9 | - |
| C-1"' | 151.8 | - |
| C-2"' | 114.0 | 7.40 (d, J=8.6 Hz) |
| C-3"' | 114.0 | 6.82 (d, J=9.0 Hz) |
| C-4"' | - | - |
| C-5"' | 114.6 | 6.82 (d, J=9.0 Hz) |
| C-6"' | 119.3 | 7.40 (d, J=8.6 Hz) |
Note: Assignments are based on published data and may vary slightly depending on experimental conditions.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates from which bond lengths and bond angles can be calculated. This technique is essential for unambiguously determining the absolute configuration and conformational details of the biflavonoid molecule in its crystalline state. While a specific data table for a biflavonoid was not available in the cited search results, this method remains the gold standard for obtaining such quantitative geometric parameters.
Experimental Protocols for Structural Elucidation
The determination of a novel biflavonoid's structure is a multi-step process that integrates chromatographic separation with advanced spectroscopic analysis.
Isolation and Purification
-
Objective : To isolate the pure biflavonoid from a complex plant extract.
-
Methodology : Initial extraction is typically performed with solvents like methanol or ethanol. The crude extract is then subjected to various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column, is the method of choice for final purification. A gradient elution system, for example with a mobile phase consisting of acidified water and acetonitrile or methanol, is commonly employed to achieve separation.[10][11]
Mass Spectrometry (MS)
-
Objective : To determine the molecular weight and elemental composition, and to gain initial structural insights through fragmentation analysis.
-
Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique.
-
Ionization : Electrospray Ionization (ESI) is most suitable and is typically run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to gather comprehensive data.[2][11]
-
Mass Analyzer : High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the confident determination of the elemental formula.
-
Tandem MS (MS/MS) : Collision-Induced Dissociation (CID) is used to fragment the molecular ion. The resulting fragmentation pattern provides crucial information about the constituent flavonoid units and the nature of the linkage between them. For example, retro-Diels-Alder (RDA) reactions in the C-ring are characteristic fragmentation pathways for flavonoids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the complete carbon-hydrogen framework and establish the precise connectivity and stereochemistry of the molecule.
-
Methodology : The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A suite of NMR experiments is performed:
-
1D NMR :
-
¹H NMR : Provides information on the number, environment, and coupling of protons.
-
¹³C NMR : Shows the number and type of carbon atoms (C, CH, CH₂, CH₃).
-
-
2D NMR :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). This is the most critical experiment for connecting the different fragments of the molecule and definitively placing the interflavonoid linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, which is essential for determining relative stereochemistry and conformation.
-
-
X-ray Crystallography
-
Objective : To unambiguously determine the three-dimensional structure, including absolute stereochemistry.
-
Methodology : This technique requires the biflavonoid to be crystallized. A single, high-quality crystal is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This provides definitive data on bond lengths, bond angles, and torsional angles.
Conclusion
The structural diversity of biflavonoids, derived from the varied combination and linkage of flavonoid monomers, underpins their broad spectrum of biological activities. A systematic approach combining chromatographic purification with advanced spectroscopic and crystallographic techniques is essential for the accurate and complete structural elucidation of these complex natural products. Understanding the core structure of biflavonoids is a critical first step for researchers in natural products chemistry, pharmacology, and drug development aiming to harness their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hinokiflavone | C30H18O10 | CID 5281627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hinokiflavone (CHEBI:5721) [ebi.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
Exploring Derivatives of 2,3-Dihydrohinokiflavone: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid, represents a promising scaffold for the development of novel therapeutic agents. As a member of the C-O-C type biflavonoids, it is composed of two apigenin units linked by an ether bond, with one of the units hydrogenated at the 2,3-position. This structural modification imparts distinct physicochemical and pharmacological properties compared to its unsaturated counterpart, hinokiflavone. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its potential derivatives, with a focus on their applications in drug discovery and development.
Synthesis of this compound and its Derivatives
The synthesis of C-O-C type biflavonoids, including this compound, is a complex process that can be achieved through several strategies. The total synthesis of hinokiflavone has been reported, and these methods can be adapted for the preparation of its 2,3-dihydro derivative.[1] Key synthetic approaches often involve the coupling of two flavonoid monomers.[2]
One common strategy is the Ullmann condensation reaction, which involves the coupling of a halogenated flavonoid with a hydroxylated flavonoid in the presence of a copper catalyst.[2] For the synthesis of hinokiflavone derivatives, one of the flavone precursors would be a 2,3-dihydroflavanone.
Another approach involves the Suzuki or Stille coupling reactions, where a boronic acid or stannane derivative of one flavonoid is coupled with a halogenated derivative of the other in the presence of a palladium catalyst.[2]
A semi-synthetic derivative of hinokiflavone, designated WG020, has been reported, which is a 4'-phenolic ester prepared by the reaction of hinokiflavone with succinic acid and amino-glucose. This modification was designed to increase water solubility and bioavailability.[1] Similar derivatization strategies could be applied to this compound to improve its pharmacokinetic profile.
Experimental Protocols: General Procedure for Ullmann Condensation
A general protocol for the synthesis of C-O-C type biflavonoids via Ullmann condensation is as follows:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of the two flavonoid monomers that are not involved in the ether linkage. This is typically done using protecting groups such as benzyl or methoxymethyl ethers.
-
Halogenation: Introduce a halogen atom (e.g., bromine or iodine) at the desired position on one of the protected flavonoid monomers.
-
Ullmann Coupling: React the halogenated flavonoid with the hydroxylated flavonoid in the presence of a copper catalyst (e.g., copper powder or copper(I) iodide) and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling solvent such as pyridine or dimethylformamide (DMF).
-
Deprotection: Remove the protecting groups to yield the final biflavonoid ether.
Biological Activities of Hinokiflavone and its Derivatives
Hinokiflavone and its related C-O-C type biflavonoids exhibit a wide range of biological activities, with anticancer properties being the most extensively studied.[1][2]
Anticancer Activity
Hinokiflavone has demonstrated modest cytotoxic potential against various cancer cell lines.[1] The inhibitory concentrations (IC50) for hinokiflavone against several cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 19.0 | [1] |
| U251 | Glioma | 29.8 | [1] |
| MCF-7 | Breast Cancer | 39.3 | [1] |
| KB | Nasopharyngeal Cancer | 4.0 | [1] |
The semi-synthetic derivative WG020 has shown marked antiproliferative activity against breast cancer cell lines, including MDA-MB-231, 4T1, and MCF-7.[1] This suggests that derivatization can enhance the anticancer potency of the hinokiflavone scaffold.
Anti-inflammatory Activity
Biflavonoids are known to possess anti-inflammatory properties, primarily by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] Amentoflavone, a related biflavonoid, has been shown to inhibit TNF-α-mediated COX-2 expression through the NF-κB pathway.[2] While specific data for this compound is limited, it is plausible that it and its derivatives would exhibit similar anti-inflammatory effects. Synthetic C-C biflavonoids have shown potent inhibition of PGE2 production with IC50 values as low as 3.7 µM.[3][4]
Mechanism of Action: Signaling Pathways
The anticancer effects of hinokiflavone are attributed to its ability to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1]
ERK1-2/p38/NF-κB Signaling Pathway
Hinokiflavone has been shown to interfere with the ERK1-2/p38/NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation and cell survival. By inhibiting this pathway, hinokiflavone can induce apoptosis in cancer cells. The downregulation of matrix metalloproteinases MMP-2 and MMP-9, which are involved in cell migration and invasion, is a central event in hinokiflavone-induced anticancer effects.[1] Amentoflavone also suppresses the ERK/NFκB signaling pathway, leading to the downregulation of MMP-2 and -9.[1]
PI3K/AKT/mTOR Signaling Pathway
Delicaflavone, a C-O-C type biflavonoid closely related to hinokiflavone, has demonstrated marked anticancer activities through the inhibition of the PI3K/AKT/mTOR signaling cascade.[1] This pathway is critical for cell growth, proliferation, and survival. Inhibition of this pathway by hinokiflavone derivatives could be a key mechanism for their anticancer effects.
Mitochondrial ROS/JNK/Caspase Pathway
Hinokiflavone has been shown to induce apoptosis in hepatocellular carcinoma cells by activating the mitochondrial reactive oxygen species (ROS)/JNK/caspase pathway.[2] This involves an increase in mitochondrial ROS, which in turn activates JNK, leading to the activation of caspases and subsequent apoptosis.
Structure-Activity Relationship (SAR)
-
Ether Linkage: The C-O-C ether linkage is a key structural feature for the biological activity of this class of biflavonoids.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid rings can significantly influence activity.
-
Saturation of the C-ring: The hydrogenation of the 2,3-double bond in one of the flavone units to a flavanone likely alters the planarity and electronic properties of the molecule, which can impact its interaction with biological targets.
-
Substitutions: As demonstrated by the derivative WG020, the addition of substituents can improve physicochemical properties and enhance biological activity.[1]
Future Directions
The development of derivatives of this compound presents a promising avenue for the discovery of new drugs, particularly in the area of oncology. Future research should focus on:
-
Synthesis of a diverse library of derivatives: Systematic modification of the this compound scaffold is needed to explore the structure-activity relationship in detail.
-
In-depth biological evaluation: Comprehensive screening of these derivatives against a panel of cancer cell lines and in various anti-inflammatory and other disease models is required.
-
Pharmacokinetic and toxicological studies: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Elucidation of molecular targets: Identifying the specific protein targets of active derivatives will provide a deeper understanding of their mechanism of action and facilitate further optimization.
Conclusion
This compound is a valuable natural product scaffold with significant potential for the development of novel therapeutics. Its derivatives, building upon the known anticancer and anti-inflammatory properties of hinokiflavone and other biflavonoids, represent a rich area for future drug discovery efforts. By leveraging the synthetic strategies and understanding of the mechanisms of action outlined in this guide, researchers can advance the development of this promising class of compounds.
References
- 1. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory activity of the synthetic C-C biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Physical and chemical properties of 2,3-Dihydrohinokiflavone.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid found in a variety of plant species, including those of the Cupressaceae family. As a member of the flavonoid family, it exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic research.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a biflavonoid composed of two flavone units linked by an ether bond.[2] Its structure is characterized by a dihydroflavone moiety linked to a flavone moiety.
Table 1: General and Computed Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₀O₁₀ | [1][3] |
| Molecular Weight | 540.47 g/mol | [1][3] |
| CAS Number | 34292-87-0 | [1][3] |
| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [4] |
| Appearance | Yellow powder | [5] |
| Melting Point | Data not available. The related compound flavanone has a melting point of 77 °C. | [6] |
| Solubility | Data not available for specific solvents. Flavonoids are generally soluble in DMSO and alcohols like ethanol and methanol, and poorly soluble in water. | [2] |
| Storage Temperature | 2-8°C | [3] |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Data | Value | Source/Notes |
| UV-Vis λmax (Methanol) | Band I: ~330-360 nm, Band II: ~250-280 nm (Expected for flavanones) | [7][8] |
| ¹H NMR (DMSO-d₆) | Data not available for this compound. Aromatic protons typically appear between δ 6.0-8.0 ppm. Protons on the dihydropyran ring are expected around δ 2.5-5.5 ppm. | [9] |
| ¹³C NMR | Data not available for this compound. Carbonyl (C4) signal is expected around δ 177 ppm. Aromatic carbons resonate between δ 100-165 ppm. | [1] |
| Mass Spectrometry (LC-MS) | [M+H]⁺ = 541.1136 | [4] |
Biological Activity and Signaling Pathways
This compound, as a flavonoid, is known to possess potent antioxidant and anti-inflammatory activities.[1] These effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity
Flavonoids, including likely this compound, exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit NF-κB activation by preventing IκB degradation.[10][11]
-
MAPK Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli. Key components of this pathway include p38, JNK, and ERK. Flavonoids have been shown to inhibit the phosphorylation and activation of these kinases, thereby downregulating the inflammatory response.[11]
Antioxidant Activity
The antioxidant activity of flavonoids like this compound stems from their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components. The presence of multiple hydroxyl groups on the aromatic rings is crucial for this activity.
References
- 1. This compound | 34292-87-0 | XD161869 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. This compound | C30H20O10 | CID 71437113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acubiochem.com [acubiochem.com]
- 6. Flavonoids from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay Design for 2,3-Dihydrohinokiflavone Bioactivity
Introduction
2,3-Dihydrohinokiflavone is a biflavonoid, a class of compounds known for a wide range of biological activities.[1][2] Biflavonoids have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents.[3][4][5][6] Hinokiflavone, a related compound, has been studied for its ability to induce apoptosis in cancer cells and inhibit metastatic processes.[3][7] This document provides a detailed framework for the in vitro evaluation of this compound, outlining protocols to assess its cytotoxic, anti-inflammatory, and antioxidant properties, and to investigate its potential mechanisms of action.
1. Assessment of Anticancer Activity
The potential of this compound to inhibit cancer cell growth is a primary area of investigation. Biflavonoids have been shown to interfere with the replication and migration of cancer cells through pathways like apoptosis.[3] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11]
2. Evaluation of Anti-inflammatory Properties
Chronic inflammation is implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory effects, often by modulating the production of inflammatory mediators.[12][13] A standard in vitro model for inflammation involves stimulating macrophages, such as the RAW 264.7 cell line, with lipopolysaccharide (LPS).[4][14] The anti-inflammatory potential of this compound can be quantified by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[14][15] Cytokine levels are typically measured using the highly specific and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]
3. Determination of Antioxidant Capacity
Oxidative stress resulting from an imbalance of free radicals and antioxidants contributes to cellular damage and various pathologies.[19] Many biflavonoids exhibit potent antioxidant activity by scavenging free radicals.[4][19][20] The antioxidant capacity of this compound can be determined using established chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to measure the radical-scavenging ability of compounds in a dose-dependent manner.[21][22][23]
4. Investigation of Mechanism of Action
To understand how this compound exerts its biological effects, it is crucial to investigate its impact on key cellular signaling pathways. For anticancer activity, this includes examining proteins involved in apoptosis, such as the Bcl-2 family (Bax, Bcl-2) and caspases.[3][24] For anti-inflammatory effects, pathways involving NF-κB and MAPKs are central.[13] Western blotting is a fundamental technique used to detect and quantify changes in the expression levels of these specific proteins in response to treatment with the compound.[25][26]
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for testing this compound bioactivity.
Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Caption: Potential pro-apoptotic mechanism via the intrinsic mitochondrial pathway.
Protocols
Protocol 1: Cell Viability by MTT Assay
This protocol measures the cytotoxic effect of this compound on a selected cancer cell line.
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8][10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antioxidant Capacity by DPPH and ABTS Assays
These protocols measure the free radical scavenging activity of the compound.
A. DPPH Assay
Materials and Reagents:
-
This compound (stock solution in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).[22]
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measure the absorbance at 517 nm.
B. ABTS Assay
Materials and Reagents:
-
This compound (stock solution in methanol)
-
ABTS solution (7 mM).[27]
-
Potassium persulfate solution (2.45 mM).[27]
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Mix equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22][23]
-
Working Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
Assay: In a 96-well plate, add 20 µL of serially diluted compound or standard to the wells, followed by 180 µL of the ABTS•+ working solution.
-
Incubate for 6-10 minutes at room temperature in the dark.[23]
-
Measure the absorbance at 734 nm.
Data Analysis (for both assays):
-
Calculate the percentage of radical scavenging activity:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Plot % Scavenging against compound concentration to determine the IC₅₀ value.
Protocol 3: Anti-inflammatory Activity
A. Nitric Oxide (NO) Production via Griess Assay
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, no compound) and LPS-only wells.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
B. Cytokine Quantification via ELISA
Materials and Reagents:
-
Supernatants from the cell culture experiment described above.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Microplate reader
Procedure:
-
Perform the sandwich ELISA according to the manufacturer's protocol.[16][17]
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[28]
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection: Add the biotin-conjugated detection antibody, followed by an enzyme-labeled streptavidin (e.g., HRP-streptavidin).[16]
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and stop the reaction.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.
-
Determine the concentration of cytokines in the samples by interpolating their absorbance values from the standard curve.[18]
Protocol 4: Mechanism of Action by Western Blotting
This protocol provides a general method to analyze protein expression in key signaling pathways.
Materials and Reagents:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[25]
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p-NF-κB, anti-β-actin).
-
HRP-conjugated secondary antibody.[26]
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent.[26]
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and controls to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[25]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[26]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[26]
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
Data Presentation Tables
Table 1: Cytotoxicity of this compound (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
|---|---|---|---|
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
| IC₅₀ (µM) | | | |
Table 2: Antioxidant Activity of this compound
| Concentration (µg/mL) | % DPPH Scavenging | % ABTS Scavenging |
|---|---|---|
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control |
| IC₅₀ (µg/mL) | | |
Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|---|
| Control (No LPS) | ||||
| LPS Only | ||||
| LPS + Cmpd (1 µM) | ||||
| LPS + Cmpd (5 µM) | ||||
| LPS + Cmpd (10 µM) |
| LPS + Cmpd (25 µM) | | | | |
Table 4: Western Blot Densitometry Analysis | Treatment | Relative Protein Expression (Target / β-actin) | | :--- | :--- | | | Bax | Bcl-2 | Cleaved Caspase-3 | p-NF-κB | | Control | | | | | | Test Compound | | | | | | Positive Control | | | | |
References
- 1. This compound | C30H20O10 | CID 71437113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hinokiflavone: Advances on Resources, Biosynthetic Pathways, Bioavailability, Bioactivity, and Pharmacology | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. In vitro testing and computational analysis of specific phytochemicals with antiviral activities considering their possible applications against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]
- 15. potential-therapeutic-anti-inflammatory-and-immunomodulatory-effects-of-dihydroflavones-flavones-and-flavonols - Ask this paper | Bohrium [bohrium.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. h-h-c.com [h-h-c.com]
- 18. biomatik.com [biomatik.com]
- 19. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro antioxidant properties of the biflavonoid agathisflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijpsonline.com [ijpsonline.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. CST | Cell Signaling Technology [cellsignal.com]
- 27. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 28. Cytokine Elisa [bdbiosciences.com]
In Vivo Experimental Models for 2,3-Dihydrohinokiflavone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone, a biflavonoid, belongs to a class of natural compounds with significant therapeutic potential. Its structural analog, hinokiflavone, has demonstrated promising anti-cancer, anti-inflammatory, and neuroprotective properties in various preclinical studies. This document provides detailed application notes and protocols for establishing in vivo experimental models to investigate the pharmacological activities of this compound. The methodologies presented are primarily based on successful studies conducted with hinokiflavone and are proposed as highly relevant and adaptable for this compound research.
I. Anti-Cancer Activity: Subcutaneous Xenograft Mouse Models
Subcutaneous xenograft models are fundamental for evaluating the anti-tumor efficacy of novel compounds in vivo. These models involve the implantation of human cancer cells into immunocompromised mice, allowing for the assessment of tumor growth inhibition and the underlying molecular mechanisms.
A. Recommended Animal Models and Cell Lines
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are a standard choice for xenograft studies due to their immunodeficient state, which prevents the rejection of human tumor cells.
-
Cell Lines:
B. Quantitative Data Summary from Hinokiflavone Studies
The following table summarizes the quantitative outcomes from in vivo studies using hinokiflavone, providing a benchmark for designing and evaluating experiments with this compound.
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Key Findings | Reference |
| Colorectal Cancer | CT26 | BALB/c mice | 50 mg/kg/day hinokiflavone | ~50% reduction in tumor volume.[2] | [2] |
| Breast Cancer | MDA-MB-231 | Xenograft mouse model | 20-40 mg/kg hinokiflavone (intraperitoneal injection) | 30-40% reduction in tumor volume.[2] | [2] |
| Hepatocellular Carcinoma | SMMC-7721 | BALB/c nude mice | 4 and 8 mg/kg hinokiflavone (intraperitoneal injection) every other day | 50-70% reduction in tumor volume.[2][5] | [2][5] |
C. Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model to test the anti-cancer activity of this compound.
1. Cell Culture and Preparation:
-
Culture the selected cancer cell line (e.g., CT26, MDA-MB-231, SMMC-7721) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium or PBS at a final concentration of 2 x 107 cells/mL.
2. Tumor Cell Inoculation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 106 cells) into the right flank of each mouse.
3. Treatment Protocol:
-
Allow the tumors to grow to a palpable size (e.g., approximately 50-100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at predetermined doses. The control group should receive the vehicle alone.
4. Monitoring and Data Collection:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
D. Key Downstream Assays and Protocols
1. Western Blot Analysis for Apoptosis Markers (Bax and Bcl-2):
-
Objective: To determine the effect of this compound on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in tumor tissues.[7][8][9][10]
-
Protocol:
-
Homogenize the excised tumor tissues in RIPA lysis buffer containing protease inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
2. Immunohistochemistry for Proliferation and Metastasis Markers (Ki-67, MMP-9, E-cadherin, N-cadherin):
-
Objective: To assess the effect of this compound on cell proliferation (Ki-67), invasion (MMP-9), and epithelial-mesenchymal transition (EMT) markers (E-cadherin, N-cadherin) in tumor sections.[1][11][12]
-
Protocol:
-
Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against Ki-67, MMP-9, E-cadherin, or N-cadherin overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the stained sections under a microscope.
-
E. Visualizing Experimental Workflow and Signaling Pathways
References
- 1. Antitumor activity in colorectal cancer induced by hinokiflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hinokiflavone induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinokiflavone induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hinokiflavone induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hinokiflavone induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bicellscientific.com [bicellscientific.com]
- 12. Immunohistochemical Expression of E- and N-Cadherin in Nodular Prostatic Hyperplasia and Prostatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,3-Dihydrohinokiflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid found in various plant species, including Rhus tripartita[1][2]. Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
These application notes provide a detailed overview of the analytical techniques for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not extensively documented in the public domain, the following protocols have been developed based on established methods for the analysis of structurally similar biflavonoids.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C30H20O10 | [3] |
| Molecular Weight | 540.47 g/mol | [3] |
| Appearance | Pale yellow powder | Assumed based on related flavonoids |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Assumed based on related flavonoids |
Analytical Techniques
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in relatively clean samples, such as purified extracts or formulations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For complex matrices like biological fluids (plasma, urine) or crude plant extracts, UPLC-MS/MS offers superior sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in the presence of interfering substances.
Experimental Protocols
The following are detailed protocols for the extraction and quantification of this compound.
Protocol 1: Extraction of this compound from Plant Material (Rhus tripartita)
This protocol is adapted from methods used for the extraction of flavonoids and biflavonoids from Rhus species[1][2][4].
Materials:
-
Dried and powdered plant material (e.g., stem bark of Rhus tripartita)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Quantification by HPLC-UV
This protocol is based on general methods for flavonoid quantification[5].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the typical absorbance of flavonoids)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Inject the prepared standards and the extracted sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 3: Quantification by UPLC-MS/MS
This protocol is adapted from validated methods for the quantification of other biflavonoids in biological matrices[6][7].
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[6][7][8].
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M-H]⁻ at m/z 539.1 -> Product ions (e.g., m/z 285.0, m/z 151.0)
-
Internal Standard (IS) (e.g., Amentoflavone): Precursor ion [M-H]⁻ at m/z 537.1 -> Product ions (e.g., m/z 375.0, m/z 285.0)
-
Sample Preparation from Plasma:
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Amentoflavone in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: UPLC-MS/MS Method Validation Parameters for Plasma (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | 92 - 108% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% deviation |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Putative Signaling Pathway Modulated by Biflavonoids
Biflavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The following diagram illustrates a generalized pathway that could be influenced by this compound.
Caption: Putative anti-inflammatory signaling pathway modulated by biflavonoids.
References
- 1. A new biflavonoid and an isobiflavonoid from Rhus tripartitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H20O10 | CID 71437113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rhus parviflora and its biflavonoid constituent, rhusflavone, induce sleep through the positive allosteric modulation of GABA(A)-benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of biochemical compounds in Bauhinia Variegata Linn flower extract and its hepatoprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3.6. UPLC–MS/MS Analysis of Flavonoids [bio-protocol.org]
Application of 2,3-Dihydrohinokiflavone in neurodegenerative disease research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with detailed experimental data and protocols specifically for 2,3-Dihydrohinokiflavone in neurodegenerative disease research is limited. The following application notes and protocols are based on the known activities of its parent compound, Hinokiflavone, and other related biflavonoids. Researchers should consider this document as a guide and adapt the protocols for the specific experimental context of this compound.
Application Notes
This compound is a biflavonoid, a class of natural compounds that has garnered significant interest for its potential therapeutic applications in a range of diseases. While direct evidence for this compound in neurodegenerative disorders is not abundant, the broader class of biflavonoids, including Hinokiflavone, has demonstrated promising neuroprotective properties. These compounds are being investigated for their antioxidant, anti-inflammatory, and anti-amyloidogenic activities, which are highly relevant to the pathologies of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
The proposed mechanisms of action for biflavonoids in a neurodegenerative context include the scavenging of reactive oxygen species (ROS), modulation of pro-inflammatory signaling pathways, and inhibition of protein aggregation.[1][2] For instance, some biflavonoids have been shown to interfere with the formation of amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease.[3]
Key Potential Applications in Neurodegenerative Disease Research:
-
Investigation of Antioxidant and Anti-inflammatory Effects: this compound can be screened for its ability to mitigate oxidative stress and neuroinflammation in cellular and animal models of neurodegeneration.[4][5]
-
Screening for Anti-amyloidogenic and Anti-tau Aggregation Properties: The compound can be tested for its capacity to inhibit the aggregation of Aβ peptides and the hyperphosphorylation of tau protein, key pathological events in Alzheimer's disease.[6][7]
-
Elucidation of Neuroprotective Signaling Pathways: Research can focus on identifying the molecular targets and signaling cascades modulated by this compound in neuronal cells.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes quantitative data for related biflavonoids to provide a reference for expected activity ranges.
| Compound | Assay | Target/Model | Result (IC₅₀/EC₅₀) | Reference |
| Ginkgetin | Aβ Fibril Inhibition | Amyloid-beta 1-42 | 4.92 µM | [8] |
| Amentoflavone | Aβ Fibril Inhibition | Amyloid-beta 1-42 | 0.26 µM | [3] |
| Amentoflavone | Aβ Fibril Disaggregation | Preformed Aβ 1-42 fibrils | 0.59 µM | [3] |
| Cupressuflavone | Cyclin-dependent kinase 5 (CDK5) Inhibition | Enzyme assay | 9.29 µM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound in neurodegenerative disease research.
Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress in a Neuronal Cell Line
This protocol describes the use of the MTT assay to measure cell viability and determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Pre-treatment: Prepare various concentrations of this compound in DMEM. After 24 hours of cell seeding, replace the medium with the prepared compound solutions and incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group (untreated cells).
Protocol 2: Evaluation of Anti-inflammatory Activity in Microglial Cells
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells to assess the anti-inflammatory potential of this compound.
Materials:
-
BV-2 murine microglial cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with NaNO₂.
Protocol 3: Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This protocol is used to assess the ability of this compound to inhibit the aggregation of Aβ peptides, a key process in Alzheimer's disease pathology.
Materials:
-
Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound
-
96-well black, clear-bottom plates
Procedure:
-
Aβ Peptide Preparation: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP. Store the peptide film at -20°C.
-
Assay Preparation: Resuspend the Aβ peptide film in phosphate buffer to a final concentration of 20 µM.
-
Incubation with Compound: In a 96-well plate, mix the Aβ solution with various concentrations of this compound. Include a control with Aβ alone.
-
Aggregation: Incubate the plate at 37°C for 48 hours with gentle agitation.
-
ThT Staining: Add ThT to each well to a final concentration of 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation for each concentration of the compound compared to the control.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the study of this compound in neurodegenerative disease research.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: Experimental workflow for evaluating neuroprotective effects.
Caption: Hypothesized inhibition of amyloid-beta aggregation.
References
- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Promising Neuroprotectants and Their Therapeutic Potential against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and anti-inflammatory effects of flavonoids isolated from Rhus verniciflua in neuronal HT22 and microglial BV2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. arxiv.org [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
Application Note: Quantitative Analysis of 2,3-Dihydrohinokiflavone using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydrohinokiflavone is a naturally occurring biflavonoid found in various plant species. Biflavonoids as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making them promising candidates for pharmaceutical and nutraceutical development. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control, and efficacy assessments. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound.
Experimental Protocols
Sample Preparation
a) Plant Material (e.g., leaves, stems)
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube. Add 20 mL of 80% methanol in water.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection and Filtration: Collect the supernatant. The extraction process can be repeated on the pellet to ensure complete recovery. Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
b) Plasma Samples
-
Protein Precipitation: To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar biflavonoid not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2] Reconstitute the residue in 100 µL of the initial mobile phase composition and transfer to an autosampler vial.
Liquid Chromatography
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is optimal for separating this compound from other matrix components.[1][3] A typical gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 10.0 | 80 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 20 |
| 16.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for flavonoids due to the presence of acidic phenolic hydroxyl groups, which readily deprotonate.[4][5]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the mode of choice due to its high selectivity and sensitivity.[6] Based on the structure of this compound (Molecular Weight: 540.48 g/mol ) and data from similar biflavonoids like hinokiflavone, the following MRM transitions are proposed.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 539.1 | (To be optimized, likely major fragments around 284 and 375) | (To be optimized) |
| Internal Standard | (Varies) | (Varies) | (To be optimized) |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize the expected quantitative data from a validated method for this compound analysis, based on typical performance for similar biflavonoid assays.[4][7]
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Quantitative Results from a Hypothetical Plant Extract Analysis
| Sample ID | Concentration (µg/g) | %RSD (n=3) |
| Plant Extract A | 15.8 | 4.2 |
| Plant Extract B | 22.5 | 3.8 |
| Plant Extract C | 9.3 | 5.1 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: MRM principle for this compound detection.
References
- 1. asdlib.org [asdlib.org]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antioxidant Properties of 2,3-Dihydrohinokiflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. This document provides a detailed overview of the antioxidant characteristics of this compound, methodologies for its investigation, and insights into its mechanism of action. Structurally, the absence of a C2-C3 double bond in this compound suggests that its antioxidant activity may involve mechanisms beyond direct hydrogen atom transfer, such as electron transfer.[1][2] This makes it a compelling subject for research in the development of novel antioxidant-based therapeutics.
Antioxidant Properties of this compound and Related Flavonoids
The antioxidant capacity of flavonoids is influenced by their structural features. For many flavonoids, a C2-C3 double bond in the C-ring is crucial for high antioxidant activity.[2][3] In compounds like this compound that lack this feature, the antioxidant mechanism may rely more heavily on other structural elements and pathways. The antioxidant activity of 2,3-dehydro derivatives of similar flavonolignans has been shown to be more potent than their saturated counterparts, underscoring the role of the C2-C3 double bond.[4]
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the antioxidant activities of flavonoids structurally related to this compound. This data provides a comparative baseline for assessing the antioxidant potential of this compound.
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| Agathisflavone | DPPH | 474 | Trolox | 149[5] |
| Quercetin | Cellular Antioxidant Assay | 8.77 | - | -[3] |
| 2,3-Dehydrosilydianin | NQO1 Induction | >25 | Sulforaphane | (positive control)[6][7] |
| Silybin | DPPH | - | - | -[1] |
| 2,3-Dehydrosilybin | DPPH | - | - | -[1] |
Signaling Pathways Involved in Antioxidant Activity
The antioxidant effects of flavonoids are often mediated through the modulation of key cellular signaling pathways. Two such pathways are the Nrf2/ARE and MAPK pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[9] These genes encode for phase II detoxifying enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[6][10] Studies on related compounds like 2,3-dehydrosilydianin have demonstrated their ability to activate the Nrf2 pathway, leading to increased expression of NQO1 and other cytoprotective genes.[6][7][10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular responses to external stimuli, including oxidative stress.[11] The MAPK family includes three main kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[11] These kinases can be activated by various stressors and can, in turn, regulate the activity of transcription factors involved in inflammation and antioxidant responses.[11] Polyphenols have been shown to modulate MAPK signaling, often leading to a reduction in pro-inflammatory cytokine production.[11][12] The interplay between the MAPK and Nrf2 pathways is complex, with MAPKs being able to phosphorylate and thereby influence the activity of Nrf2.
Experimental Protocols
To investigate the antioxidant properties of this compound, a combination of in vitro chemical assays and cell-based assays is recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13][14]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark as it is light-sensitive.[13]
-
Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the test sample dilutions or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent used for the test samples.
-
For the control, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][15]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[13][16]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[17]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Preparation of Test Samples: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test sample dilutions or positive control to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[20]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H2O2 (as a pro-oxidant)
-
This compound
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and culture until confluent.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or the positive control for a specified period (e.g., 1 hour).
-
-
Staining:
-
Remove the treatment solution and wash the cells.
-
Add a solution of DCFH-DA to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells.
-
Add a solution of AAPH or H2O2 to induce oxidative stress.
-
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) over time.
-
Calculation: The antioxidant activity is determined by the ability of the compound to suppress the fluorescence generated by the pro-oxidant. The CAA value can be calculated by integrating the area under the fluorescence curve and comparing it to the control.
Conclusion
The investigation of the antioxidant properties of this compound holds significant promise for the development of novel therapeutic agents. The protocols and information provided herein offer a comprehensive framework for researchers to explore its mechanisms of action and quantify its antioxidant efficacy. Further studies are warranted to fully elucidate its potential in mitigating oxidative stress-related pathologies.
References
- 1. medchem.upol.cz [medchem.upol.cz]
- 2. Unraveling the Antioxidant Activity of 2R,3R-dihydroquercetin [mdpi.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonolignan 2,3-dehydroderivatives: Preparation, antiradical and cytoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 2,3-Dihydrohinokiflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrohinokiflavone is a biflavonoid, a class of plant-derived polyphenolic compounds known for a wide array of biological activities. As a derivative of hinokiflavone, it is anticipated to share some of its therapeutic properties, which include anti-inflammatory, antioxidant, and anticancer effects. This document provides an overview of the potential therapeutic applications of this compound, along with detailed protocols for investigating these activities. While specific research on this compound is limited, the information presented here is based on the known activities of the broader biflavonoid class and provides a foundational guide for future research and drug development endeavors.
Potential Therapeutic Applications
Based on the activities of related biflavonoids, this compound is a promising candidate for investigation in the following areas:
-
Oncology: Biflavonoids have demonstrated potential in cancer therapy by interfering with key signaling pathways that regulate cell proliferation and metastasis. Hinokiflavone, for instance, has been shown to down-regulate matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and migration. This is achieved, in part, through the modulation of the ERK1-2/p38/NF-κB signaling pathway.[1][2]
-
Inflammatory Disorders: The anti-inflammatory properties of flavonoids are well-documented. They can modulate inflammatory pathways, such as the NF-κB signaling cascade, which is a central regulator of the inflammatory response. By inhibiting NF-κB activation, this compound could potentially reduce the expression of pro-inflammatory cytokines and enzymes, making it a candidate for treating chronic inflammatory diseases.
-
Oxidative Stress-Related Conditions: Many flavonoids are potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. This antioxidant activity is relevant to a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and aging.
-
Infectious Diseases: Some biflavonoids have exhibited antiviral and antibacterial properties, suggesting that this compound could be explored as a potential antimicrobial agent.
Quantitative Data on Related Biflavonoids
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activities of its parent compound, hinokiflavone, and other related biflavonoids to provide a comparative reference for future studies.
| Compound | Biological Activity | Assay | Target/Cell Line | IC50 / EC50 / Activity | Reference |
| Hinokiflavone | Anticancer | Growth Inhibition | KB nasopharyngeal cancer cells | ED50: 4 µg/mL | [1] |
| Hinokiflavone | Anti-metastatic | Gelatin Zymography | HONE-1 nasopharyngeal carcinoma cells | Inhibition of MMP-9 | |
| Amentoflavone | Anticancer | Apoptosis Induction | Glioblastoma cells | - | [1] |
| Amentoflavone | Anti-metastatic | Invasion Assay | Osteosarcoma cells | Down-regulation of MMP-2 and -9 | [1] |
| Delicaflavone | Anticancer | Cell Viability | - | Inhibition of PI3K/AKT/mTOR and MAPK signaling | [1] |
Note: This table is intended to be illustrative. Researchers are encouraged to perform their own dose-response studies to determine the specific potency of this compound.
Experimental Protocols
The following are detailed protocols for assessing the potential therapeutic applications of this compound.
Protocol 1: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Dexamethasone (positive control)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound and dexamethasone in DMEM.
-
Remove the old medium and treat the cells with the different concentrations of the compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as a negative control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 3: In Vitro Anticancer Activity Assessment - MMP-9 Inhibition Assay (Fluorometric)
Objective: To determine if this compound can inhibit the enzymatic activity of Matrix Metalloproteinase-9 (MMP-9).
Materials:
-
This compound
-
MMP-9 Inhibitor Screening Kit (Fluorometric) (e.g., from Assay Genie or similar)
-
Recombinant human MMP-9 enzyme
-
MMP-9 substrate (FRET-based)
-
Assay buffer
-
A known MMP-9 inhibitor (e.g., NNGH) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Follow the kit manufacturer's instructions for the preparation of reagents.
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well black plate, add the diluted MMP-9 enzyme to all wells except the blank.
-
Add the test concentrations of this compound or the positive control inhibitor to the respective wells.
-
Add the assay buffer to the control wells.
-
Incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the MMP-9 substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).
-
The rate of the reaction is determined from the slope of the fluorescence intensity versus time.
-
The percentage of MMP-9 inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The therapeutic effects of biflavonoids are often attributed to their interaction with key cellular signaling pathways. Below are diagrams representing the ERK/MAPK and NF-κB pathways, which are likely targets of this compound.
Caption: Hypothesized inhibition of the ERK/MAPK signaling pathway by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for the development of this compound as a therapeutic agent.
Conclusion
This compound represents a promising natural product scaffold for the development of novel therapeutics. Based on the known biological activities of related biflavonoids, it is a strong candidate for investigation as an anticancer, anti-inflammatory, and antioxidant agent. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to initiate and advance the study of this compound. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound.
References
Troubleshooting & Optimization
How to improve the yield of 2,3-Dihydrohinokiflavone synthesis.
Proposed Synthetic Pathway
The synthesis of 2,3-Dihydrohinokiflavone can be approached through a multi-step process involving the preparation of two key flavonoid-type intermediates followed by their coupling and final deprotection.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound? A1: The strategy involves a convergent synthesis. First, two protected flavonoid-type monomers are synthesized. One is a protected flavanone (Intermediate 1), and the second is a similar, halogenated flavanone (Intermediate 2). These two intermediates are then coupled via a diaryl ether linkage, typically using an Ullmann condensation. The final step is the removal of all protecting groups to yield the target molecule.
Q2: Why are protecting groups necessary for this synthesis? A2: this compound has multiple phenolic hydroxyl groups. These groups are acidic and nucleophilic, which can interfere with several key reactions, such as the Claisen-Schmidt condensation (base-catalyzed) and the Ullmann condensation (copper-catalyzed). Protecting these groups, for example as benzyl ethers, prevents side reactions and improves the yield of the desired products. Benzyl ethers are advantageous as they are stable under a range of conditions and can be removed simultaneously in the final step via catalytic hydrogenolysis.[1][2][3]
Q3: What are the critical, yield-determining steps in this proposed synthesis? A3: The two most critical steps are typically the Claisen-Schmidt condensation to form the chalcone precursor and the Ullmann condensation to form the diaryl ether bond. The Claisen-Schmidt reaction can suffer from side reactions or incomplete conversion.[4][5][6] The Ullmann coupling is often challenging due to the need for careful optimization of the catalyst, ligand, base, solvent, and temperature to achieve good yields and avoid homo-coupling of the starting materials.[7][8][9]
Q4: How can I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4][10] By spotting the starting materials, co-spotting (a mix of starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with agents like potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, HPLC and LC-MS can be used to quantify conversion.
Q5: What are the main challenges in purifying the intermediates and the final product? A5: The main challenges include separating the desired product from unreacted starting materials, catalysts, and side products. The intermediates, being relatively large and non-polar (when protected), are typically purified using column chromatography on silica gel. The final product, with its multiple hydroxyl groups, is highly polar and may require reverse-phase chromatography or recrystallization for effective purification.
Troubleshooting Guides
Guide 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Synthesis)
This step involves the base-catalyzed condensation of a protected acetophenone with a protected benzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting materials | 1. Insufficient base or inactive base. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a stronger base (e.g., KOH instead of NaOH) or freshly prepare the base solution. Ensure stoichiometry is correct. 2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.[5][6] 3. While often run at room temperature, gentle heating (40-50 °C) may improve the rate. |
| Formation of multiple side products | 1. Self-condensation of the acetophenone. 2. Cannizzaro reaction of the aldehyde. 3. Michael addition of another enolate to the newly formed chalcone. | 1. Add the acetophenone slowly to the mixture of the aldehyde and base to keep its concentration low. 2. Ensure the temperature does not rise too high. Use a non-hydroxide base if this is a persistent issue. 3. Use an appropriate solvent system (e.g., ethanol/water) to precipitate the chalcone as it forms, driving the equilibrium and preventing further reaction.[5] |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. The product is inherently non-crystalline. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. If purification is confirmed (e.g., by NMR), proceed to the next step with the purified oil. The subsequent intermediate may be crystalline. |
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Caption: Troubleshooting logic for low chalcone synthesis yield.
Guide 2: Low Yield in Ullmann Condensation (Diaryl Ether Synthesis)
This step involves the copper-catalyzed coupling of the protected flavanone (Intermediate 1) with the halogenated flavanone (Intermediate 2).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive copper catalyst. 2. Inappropriate ligand or no ligand used. 3. Base is not strong enough or is insoluble. 4. Reaction temperature is too low. | 1. Use a fresh source of Cu(I) salt (e.g., CuI, CuBr). Pre-activating copper powder is an option for traditional methods.[7] 2. Screen different ligands (e.g., phenanthroline, N,N-dimethylglycine). Ligands are crucial for modern, milder Ullmann reactions.[9] 3. Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, which have better solubility in polar aprotic solvents.[8] 4. Gradually increase the temperature (e.g., from 100 °C to 130 °C). High temperatures are often required.[7] |
| Significant formation of homo-coupled side products | 1. The reaction conditions favor self-coupling of the aryl halide. 2. The phenol component is degrading. | 1. Adjust the stoichiometry; a slight excess of the phenol component may favor the cross-coupling reaction. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Use degassed solvents. |
| Dehalogenation of the aryl halide starting material | 1. The reaction conditions are too harsh. 2. Presence of a hydrogen source. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure the solvent is anhydrous and the base is not a hydride source. |
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Caption: Troubleshooting workflow for the Ullmann condensation step.
Experimental Protocols
Protocol 1: Synthesis of Protected Chalcone (Claisen-Schmidt Condensation)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the protected p-hydroxybenzaldehyde (1.0 eq) and the protected phloroacetophenone (1.0 eq). Dissolve the solids in ethanol (approx. 10 mL per gram of acetophenone).
-
Reaction: While stirring at room temperature, add an aqueous solution of potassium hydroxide (40%, 3.0 eq) dropwise over 15 minutes. A color change and the formation of a precipitate should be observed.
-
Monitoring: Allow the mixture to stir vigorously for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the acetophenone starting material.[5]
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold, dilute HCl (1 M). Stir until the pH is neutral.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.
-
Purification: Dry the crude solid. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to yield the pure protected chalcone.
Protocol 2: Diaryl Ether Formation (Ullmann Condensation)
-
Setup: To an oven-dried Schlenk flask, add the protected flavanone (Intermediate 1, 1.2 eq), the halogenated flavanone (Intermediate 2, 1.0 eq), copper(I) iodide (CuI, 0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Evacuate the flask and backfill with argon or nitrogen. Add anhydrous, degassed dimethylformamide (DMF). Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS over 24-48 hours, looking for the consumption of the halogenated starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the copper catalyst.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to isolate the protected biflavonoid.
Protocol 3: Global Deprotection (Catalytic Hydrogenolysis)
-
Setup: Dissolve the protected biflavonoid in a solvent mixture such as THF/Methanol. Place the solution in a flask suitable for hydrogenation.
-
Reaction: Carefully add Palladium on carbon (10% Pd/C, approx. 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Wash the Celite pad with methanol.
-
Isolation & Purification: Combine the filtrates and concentrate under reduced pressure. Purify the final product, this compound, by reverse-phase column chromatography or recrystallization.
Data Presentation: Optimization Tables
Table 1: Optimization of Ullmann Condensation Conditions
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ (2.0) | DMF | 130 | <10 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 130 | 35 |
| 3 | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ (2.0) | DMF | 130 | 48 |
| 4 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | Dioxane | 110 | 65 |
| 5 | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2.0) | DMF | 120 | 72 |
| 6 | Cu₂O (10) | N,N-dimethylglycine (20) | Cs₂CO₃ (2.0) | NMP | 120 | 68 |
Yields are hypothetical and for illustrative purposes based on literature for similar reactions.[8][9]
Table 2: Optimization of Claisen-Schmidt Condensation
| Entry | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | NaOH (3.0) | Ethanol | 12 | 25 | 65 |
| 2 | KOH (3.0) | Ethanol | 12 | 25 | 78 |
| 3 | KOH (3.0) | Methanol | 6 | 25 | 82 |
| 4 | KOH (3.0) | Ethanol | 6 | 25 | 85 |
| 5 | Ba(OH)₂ (1.5) | Ethanol/H₂O | 12 | 40 | 75 |
| 6 | NaH (1.1) | THF | 4 | 0 -> 25 | 55 |
Yields are hypothetical and for illustrative purposes based on literature for chalcone synthesis.[5][6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 9. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 10. jetir.org [jetir.org]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydrohinokiflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of 2,3-Dihydrohinokiflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a biflavonoid compound with potential therapeutic properties. However, like many flavonoids, it exhibits poor solubility in aqueous solutions, which can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies. Overcoming this challenge is crucial for accurate experimental results and for the development of effective formulations.
Q2: What is the approximate aqueous solubility of this compound?
Q3: In which organic solvents is this compound more soluble?
A3: Generally, biflavonoids like this compound exhibit better solubility in polar aprotic and polar protic organic solvents. For the related compound amentoflavone, the solubility is approximately 1 mg/mL in ethanol, 10 mg/mL in DMSO, and 20 mg/mL in dimethylformamide (DMF)[2][3]. It is expected that this compound would have a similar solubility profile.
Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound
This guide provides several methods to improve the solubility of this compound in aqueous solutions for experimental purposes.
Method 1: Cosolvency
Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.
Solution: Utilize a cosolvent system by first dissolving the compound in a water-miscible organic solvent and then adding it to the aqueous buffer.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
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Ethanol
-
Dimethylformamide (DMF)
Experimental Protocol:
-
Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10-20 mg/mL).
-
For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to avoid off-target effects on your biological system.
-
Always include a vehicle control (buffer with the same final concentration of the cosolvent) in your experiments.
Quantitative Data on Cosolvent Solubility of a Related Biflavonoid (Amentoflavone):
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 1 |
| DMSO | 10 |
| DMF | 20 |
| DMF:PBS (pH 7.2) (1:4) | 0.1 |
| Data sourced from Cayman Chemical product information sheet for Amentoflavone.[2][3] |
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Caption: Workflow for using a cosolvent to dissolve this compound.
Method 2: Amorphous Solid Dispersion
Issue: Poor oral bioavailability in animal studies due to low aqueous solubility and dissolution rate.
Solution: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer. This technique increases the surface area and the dissolution rate of the compound.
Recommended Polymer: Polyvinylpyrrolidone K-30 (PVP K-30)
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve this compound and PVP K-30 in a suitable organic solvent (e.g., ethanol). A common starting ratio is 1:4 (w/w) of the biflavonoid to the polymer.
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and ground into a fine powder for further use.
Quantitative Data on Solubility Enhancement with Solid Dispersion:
A study on a mixture of biflavonoids, including the structurally similar 2″,3″-dihydro-3′,3‴-biapigenin, demonstrated a significant increase in aqueous solubility when formulated as an amorphous solid dispersion with PVP K-30[1].
| Biflavonoid | Fold Increase in Aqueous Solubility |
| Amentoflavone | 16.98 |
| Robustaflavone | 17.47 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 17.59 |
| 3′,3‴-binaringenin | 18.42 |
| Delicaflavone | 19.48 |
| Data from a study on a total biflavonoid extract from Selaginella doederleinii.[1] |
Caption: Experimental workflow for preparing an amorphous solid dispersion.
Method 3: pH Adjustment
Issue: Inconsistent solubility of this compound in different buffer systems.
Solution: The solubility of flavonoids can be pH-dependent due to their phenolic hydroxyl groups. Adjusting the pH of the aqueous solution can increase solubility.
Experimental Protocol:
-
Determine the pKa values of this compound (if not available, this can be estimated using cheminformatics tools).
-
Prepare a series of buffers with pH values around the pKa.
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Disperse an excess amount of this compound in each buffer.
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Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
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Centrifuge the samples and measure the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).
Expected Outcome: For flavonoids, increasing the pH above their pKa will deprotonate the hydroxyl groups, leading to increased aqueous solubility. A study on a mixture of biflavonoids showed that the solubility of compounds like 2″,3″-dihydro-3′,3‴-biapigenin was higher in a neutral pH environment compared to an acidic pH[1].
Caption: Logical relationship between pH and flavonoid solubility.
Method 4: Cyclodextrin Complexation
Issue: Need for a stable, water-soluble formulation for cell culture experiments or animal studies.
Solution: Form an inclusion complex with cyclodextrins. The hydrophobic inner cavity of cyclodextrins can encapsulate the poorly soluble this compound, while the hydrophilic exterior improves aqueous solubility.
Recommended Cyclodextrins:
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β-Cyclodextrin (β-CD)
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Experimental Protocol (Kneading Method):
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Weigh out this compound and the chosen cyclodextrin (a 1:1 molar ratio is a good starting point).
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Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.
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Gradually add the this compound to the paste and knead for a defined period (e.g., 30-60 minutes).
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Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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The resulting complex can be sieved to obtain a uniform particle size.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Method 5: Nanosuspension
Issue: Requirement for a high drug loading formulation for parenteral or oral delivery with enhanced dissolution velocity.
Solution: Prepare a nanosuspension of this compound. This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate.
Experimental Protocol (Antisolvent Precipitation Method):
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Dissolve this compound in a suitable organic solvent (e.g., acetone or ethanol) to prepare the organic phase.
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Prepare an aqueous phase containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
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Inject the organic phase into the aqueous phase under high-speed homogenization or ultrasonication.
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The rapid mixing causes the compound to precipitate as nanoparticles.
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Remove the organic solvent by evaporation under reduced pressure.
Caption: Experimental workflow for preparing a nanosuspension.
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Amentoflavone | CAS 1617-53-4 | Cayman Chemical | Biomol.com [biomol.com]
Stability issues of 2,3-Dihydrohinokiflavone in experimental conditions.
Disclaimer: Specific stability data for 2,3-Dihydrohinokiflavone under various experimental conditions is limited in publicly available literature. The following guidance is based on the general chemical properties of flavonoids and biflavonoids. Researchers are strongly advised to conduct their own stability assessments for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: Based on supplier information, this compound should be stored at 2-8°C for long-term stability[1]. For short-term use, storage at room temperature in a cool, dark, and dry place is also suggested, though refrigeration is preferable to minimize degradation[2]. It is crucial to prevent exposure to light and moisture.
Q2: What is the expected solubility of this compound?
Q3: How stable is this compound in common laboratory solvents?
A3: The stability of flavonoids in solution is dependent on the solvent used. For many flavonoids, protic solvents like ethanol and methanol can participate in degradation reactions, especially at elevated temperatures. Aprotic solvents like DMSO are often preferred for stock solutions, which should be stored at low temperatures (-20°C or -80°C) to enhance stability. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
Q4: What factors can lead to the degradation of this compound during my experiments?
A4: Several factors can contribute to the degradation of flavonoids like this compound:
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pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis and oxidation of flavonoids.
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Temperature: High temperatures can accelerate degradation reactions[3].
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Light: Exposure to UV or even ambient light can cause photodegradation.
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Oxygen: The presence of oxygen can lead to oxidative degradation, which is a common pathway for flavonoid decomposition.
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Enzymes: If working with biological matrices, endogenous enzymes could potentially metabolize or degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound after preparation of solutions. | Prepare fresh solutions for each experiment from a frozen stock. Minimize the time the compound is in solution at room temperature. Protect solutions from light by using amber vials or covering with aluminum foil. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring the final solvent concentration is compatible with your experimental system. Sonication may aid in initial dissolution. |
| Color change of the solution over time. | Oxidation or other degradation of the compound. | Degas your solvents and buffers to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | Presence of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
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Weighing: Accurately weigh the required amount of this compound powder in a controlled environment with low humidity.
-
Dissolution: Dissolve the powder in an appropriate anhydrous, high-purity solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 10-50 mM). Use of an ultrasonic bath at room temperature can aid dissolution.
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Aliquoting and Storage: Aliquot the stock solution into small-volume, amber glass vials with tight-fitting caps to minimize headspace and prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer or medium. Discard any unused portion of the thawed aliquot.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the compound to identify potential degradation products and determine its stability under various stress conditions.
-
Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a sample solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a sample solution and incubate at room temperature for 24 hours.
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Thermal Degradation: Incubate a sample solution at 80°C for 48 hours.
-
Photodegradation: Expose a sample solution to direct sunlight or a UV lamp for 48 hours.
-
Control: Keep one sample solution at 4°C in the dark.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to assess the extent of degradation and identify any new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting 2,3-Dihydrohinokiflavone purification by chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 2,3-Dihydrohinokiflavone.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatography techniques for purifying this compound?
A1: For the initial purification of this compound from a crude plant extract, a combination of chromatographic techniques is often employed. A common strategy involves initial fractionation using macroporous resin column chromatography to enrich the flavonoid fraction. This is typically followed by silica gel column chromatography for further separation. For final polishing and to obtain high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is recommended. Sephadex LH-20 column chromatography is also a viable option, particularly for separating compounds with similar structures.
Q2: What are some common impurities found with this compound?
A2: Impurities commonly co-extracted with this compound, a biflavonoid, can include other flavonoids, such as hinokiflavone, amentoflavone, and various glycosidic forms. Other potential impurities are structurally related biflavonoids and phenolic compounds. The exact impurity profile will depend on the plant source and the extraction method used.
Q3: Is this compound stable during purification?
A3: Flavonoids, in general, can be sensitive to pH, light, and oxygen. Some flavonoids have been reported to degrade on silica gel, which has a slightly acidic nature[1]. It is advisable to assess the stability of this compound on silica gel before performing large-scale column chromatography. This can be done by spotting the compound on a TLC plate, letting it sit for several hours, and then developing the plate to see if any degradation spots appear. Polyhydroxy flavonols have been shown to degrade in boiling water, primarily through the opening of the heterocyclic C ring[2]. While specific stability data for this compound is limited, it is prudent to handle it with care, avoiding prolonged exposure to harsh conditions.
Q4: What is the expected solubility of this compound in common chromatography solvents?
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Column Chromatography (Silica Gel)
Problem: Poor separation of this compound from other flavonoids.
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Possible Cause: The solvent system is not optimized.
-
Solution:
-
TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to achieve good separation (ΔRf > 0.2) between this compound and the impurities.
-
Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If they are moving too slowly (low Rf), increase the polarity.
-
Gradient Elution: Employ a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can improve the resolution of closely eluting compounds.
-
Problem: this compound is not eluting from the column.
-
Possible Cause 1: The solvent system is not polar enough.
-
Solution 1: Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent (e.g., dichloromethane/methanol mixture).
-
Possible Cause 2: The compound may be degrading on the silica gel.
-
Solution 2:
-
Assess Stability: Perform a stability test on a TLC plate.
-
Alternative Stationary Phase: Consider using a different stationary phase such as alumina or Sephadex LH-20.
-
Deactivate Silica: Deactivate the silica gel by adding a small amount of triethylamine to the eluent to neutralize the acidic sites.
-
Problem: Tailing of the this compound peak.
-
Possible Cause: Interaction of the phenolic hydroxyl groups with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to reduce these interactions and improve the peak shape.
Preparative HPLC (prep-HPLC)
Problem: Co-elution of this compound with an impurity.
-
Possible Cause 1: The mobile phase composition is not optimal.
-
Solution 1:
-
Modify Gradient: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. The change in selectivity might resolve the co-eluting peaks.
-
Adjust pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can alter the ionization state of the compounds and improve separation[4][6].
-
-
Possible Cause 2: The column is overloaded.
-
Solution 2: Reduce the amount of sample injected onto the column.
Problem: Poor peak shape (fronting or tailing).
-
Possible Cause 1: Sample solvent is stronger than the mobile phase.
-
Solution 1: Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution 2: As with column chromatography, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of Flavonoids
| Stationary Phase | Solvent System (v/v) | Target Compounds | Reference |
| Silica Gel | Hexane:Ethyl Acetate (gradient) | Less polar flavonoids | General Practice |
| Silica Gel | Dichloromethane:Methanol (gradient) | More polar flavonoids | General Practice |
| Sephadex LH-20 | Methanol or Ethanol | Flavonoids | General Practice |
| Macroporous Resin | Water -> Ethanol (gradient) | Flavonoids from crude extracts | [7] |
Table 2: Typical Preparative HPLC Parameters for Flavonoid Purification
| Parameter | Value | Reference |
| Column | C18, 10 µm, 250 x 20 mm | [6] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | [4][6] |
| Mobile Phase B | Acetonitrile or Methanol | [4][6] |
| Gradient | Linear gradient from low to high %B | [5] |
| Flow Rate | 5-20 mL/min (depending on column diameter) | [6] |
| Detection | UV at ~280 nm or ~340 nm | [5] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar mobile phase solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude extract or partially purified fraction containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Apply the sample evenly to the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane-ethyl acetate system).
-
Fraction Collection: Collect fractions of a suitable volume and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
Protocol 2: General Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the preparative C18 column.
-
Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic solvent (e.g., 20% to 80% acetonitrile in water with 0.1% formic acid) over a suitable time (e.g., 30-60 minutes).
-
Fraction Collection: Monitor the elution profile using a UV detector and collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Capacity and Proanthocyanidin Composition of the Bark of Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase conditions for HPLC separation of biflavonoids.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing mobile phase conditions in the High-Performance Liquid Chromatography (HPLC) separation of biflavonoids.
Troubleshooting Guide: Common Issues in Biflavonoid HPLC Separation
This guide addresses prevalent problems encountered during the HPLC analysis of biflavonoids, offering systematic steps to identify and resolve them.
Diagram: Troubleshooting Workflow for HPLC Separation of Biflavonoids
Technical Support Center: Storage and Handling of 2,3-Dihydrohinokiflavone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2,3-Dihydrohinokiflavone during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many flavonoids, this compound is susceptible to degradation from various environmental factors. The primary factors of concern are:
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Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
Light: Exposure to UV or even visible light can induce photolytic degradation.
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Oxygen: Oxidative degradation is a common pathway for flavonoids, particularly in the presence of light and metal ions.
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolytic degradation.
-
Humidity: Moisture can facilitate hydrolytic reactions and may also lead to microbial growth, which can degrade the compound.
Q2: I've noticed a change in the color and solubility of my this compound sample. What could be the cause?
A2: A change in color (e.g., yellowing or browning) and a decrease in solubility are common indicators of flavonoid degradation. This is likely due to oxidation and polymerization of the degradation products. To troubleshoot this, you should:
-
Review your storage conditions: Was the sample exposed to light, high temperatures, or air for an extended period?
-
Check the purity: Use an analytical technique like HPLC to assess the purity of your sample and identify any degradation peaks.
-
Consider the solvent: If the compound is in solution, the solvent itself could be contributing to degradation. Ensure you are using high-purity, degassed solvents.
Q3: What are the recommended storage conditions for solid this compound?
A3: For long-term stability of solid this compound, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation. |
| Light | Store in the dark (amber vials) | Prevents photolytic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed, airtight vials | Prevents exposure to oxygen and moisture. |
Q4: How should I store solutions of this compound?
A4: Solutions are generally less stable than the solid form. For short-term storage, follow these guidelines:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Slows down degradation reactions in solution. |
| Solvent | High-purity, degassed solvents (e.g., DMSO, Ethanol) | Reduces the presence of reactive impurities and dissolved oxygen. |
| Light | Store in the dark (amber vials or wrapped in foil) | Prevents photolytic degradation. |
| Storage Duration | Prepare fresh solutions when possible. If storage is necessary, use for the shortest duration possible. | Minimizes the opportunity for degradation to occur. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Confirm the identity of the main peak using a reference standard.2. Conduct a forced degradation study to identify potential degradation products.3. Optimize storage conditions to minimize degradation. |
| Loss of biological activity in assays | The compound has degraded to inactive products. | 1. Check the purity of the compound before use.2. Prepare fresh solutions for each experiment.3. Include a positive control with a freshly prepared standard to validate the assay. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | 1. Standardize the handling and storage procedures for the compound.2. Aliquot the solid compound to avoid repeated freeze-thaw cycles.3. Always use freshly prepared solutions from a new aliquot for critical experiments. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Solid Stability: Weigh 1 mg of solid this compound into several amber vials. Expose the vials to different conditions (e.g., 4°C, 25°C, 40°C; light vs. dark). At specified time points, dissolve the contents of one vial in 1 mL of methanol.
-
Solution Stability: Dilute the stock solution to 100 µg/mL in the desired solvent. Aliquot into amber vials and store under different conditions.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of a freshly prepared standard.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH, 3% Hydrogen peroxide
-
HPLC system as described in Protocol 1
Method:
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of solid this compound in an oven at 105°C for 24 hours. Dissolve 1 mg in 1 mL of methanol before injection.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to a UV lamp (254 nm) for 24 hours.
-
Analysis: Analyze all samples by HPLC-UV and ideally by LC-MS to identify the mass of the degradation products.
Visualizations
Addressing challenges in the structural elucidation of 2,3-Dihydrohinokiflavone.
Welcome to the Technical Support Center for the structural elucidation of 2,3-Dihydrohinokiflavone. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the characterization of this complex biflavonoid. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H-NMR spectrum of this compound shows broad or overlapping signals, making it difficult to interpret.
A1: Signal broadening and overlap are common challenges with biflavonoids due to their complex structure and potential for conformational isomers (rotamers). Here are several troubleshooting steps:
-
Elevated Temperature NMR: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). This can increase the rate of conformational exchange, leading to sharper, averaged signals.[1]
-
Solvent Change: Try a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆). Solvent effects can alter the chemical shifts of protons, potentially resolving overlapping signals.
-
2D-NMR Techniques: Employ two-dimensional NMR experiments such as COSY, HSQC, and HMBC. These techniques spread the signals across a second dimension, which is highly effective at resolving overlap and establishing connectivity between protons and carbons.
-
Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). Increased field strength enhances chemical shift dispersion, which can resolve closely spaced signals.
Q2: I am struggling to assign the quaternary carbons in the ¹³C-NMR spectrum of this compound.
A2: Quaternary carbons do not have attached protons, so they do not appear in DEPT-135 or HSQC spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for their assignment. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, protons on the aromatic rings will show correlations to the carbon atoms within and between the flavonoid units.
Q3: How can I confirm the linkage between the two flavonoid units in this compound?
A3: The HMBC experiment is the most definitive method for establishing the connectivity between the two flavonoid moieties. Look for correlations between protons on one flavonoid unit and carbons on the other. For a C-O-C ether linkage, as in hinokiflavone derivatives, a key correlation would be between a proton on one aromatic ring and a carbon on the other, across the ether bond.
Mass Spectrometry (MS)
Q1: The mass spectrum of my this compound sample is complex, with many fragment ions. How do I interpret it?
A1: The fragmentation of biflavonoids in MS/MS can be intricate but provides valuable structural information. Key fragmentation pathways for flavonoids include retro-Diels-Alder (rDA) reactions, which cleave the C-ring, and losses of small neutral molecules like H₂O and CO.[2][3] For biflavonoids, cleavage of the bond linking the two flavonoid units is also a critical fragmentation pathway. Comparing your fragmentation pattern to those reported for similar biflavonoids can aid in interpretation. It is also beneficial to use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of the fragment ions.
Q2: I am having trouble achieving good ionization of this compound in my LC-MS/MS experiment.
A2: Optimizing the ionization source parameters is crucial. For flavonoids, electrospray ionization (ESI) is commonly used.
-
Ionization Mode: Both positive and negative ion modes should be tested. Flavonoids often show good sensitivity in negative ion mode due to the presence of acidic phenolic hydroxyl groups.
-
Solvent System: The composition of the mobile phase can significantly impact ionization efficiency. The addition of a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonia) to the mobile phase can improve protonation or deprotonation, respectively.
-
Source Parameters: Systematically optimize source parameters such as capillary voltage, cone voltage, source temperature, and gas flow rates to maximize the signal for your compound.
Chromatography
Q1: I am finding it difficult to separate this compound from its isomers using reverse-phase HPLC.
A1: The separation of flavonoid isomers is a common chromatographic challenge due to their similar polarities.[4]
-
Column Chemistry: Experiment with different stationary phases. A C18 column is a good starting point, but other phases like phenyl-hexyl or pentafluorophenyl (PFP) may offer different selectivity for aromatic compounds.
-
Mobile Phase Optimization: Fine-tune the mobile phase composition. Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact resolution.
-
Gradient Elution: Employ a shallow gradient elution profile to maximize the separation of closely eluting isomers.
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.
Quantitative Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dihydrobiflavonoids
| Position | ¹H Chemical Shift (ppm) (Typical Range) | ¹³C Chemical Shift (ppm) (Typical Range) |
| Flavanone Unit | ||
| 2 | 5.2 - 5.6 (dd) | 78 - 82 |
| 3ax | 2.7 - 2.9 (dd) | 42 - 45 |
| 3eq | 3.0 - 3.3 (dd) | 42 - 45 |
| 5 | - | 162 - 165 |
| 6 | 6.0 - 6.3 (d) | 95 - 98 |
| 7 | - | 163 - 167 |
| 8 | 6.1 - 6.4 (d) | 94 - 97 |
| 9 | - | 160 - 164 |
| 10 | - | 102 - 105 |
| Flavone Unit | ||
| 2' | - | 163 - 166 |
| 3' | 6.5 - 6.9 (s) | 102 - 105 |
| 5' | - | 161 - 164 |
| 6' | 6.2 - 6.5 (d) | 98 - 101 |
| 7' | - | 164 - 168 |
| 8' | 6.3 - 6.6 (d) | 93 - 96 |
| 9' | - | 157 - 161 |
| 10' | - | 104 - 107 |
| Aromatic Rings | ||
| B-ring (H-2'', H-6'') | 7.2 - 7.6 (d) | 128 - 131 |
| B-ring (H-3'', H-5'') | 6.8 - 7.1 (d) | 115 - 118 |
| B'-ring (H-2''', H-6''') | 7.5 - 7.9 (d) | 127 - 130 |
| B'-ring (H-3''', H-5''') | 6.9 - 7.2 (d) | 114 - 117 |
Note: Chemical shifts are highly dependent on the solvent, temperature, and specific substitution pattern of the molecule.
Table 2: Common Mass Spectral Fragments of Biflavonoids (Negative Ion Mode)
| m/z (Daltons) | Proposed Fragment Identity |
| [M-H]⁻ | Deprotonated molecule |
| [M-H-H₂O]⁻ | Loss of water |
| [M-H-CO]⁻ | Loss of carbon monoxide |
| [M-H-C₃O₂]⁻ | Retro-Diels-Alder fragmentation of the C-ring |
| [Flavonoid Unit - H]⁻ | Cleavage of the inter-flavonoid bond |
Experimental Protocols
2D-NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for acquiring and analyzing 2D-NMR data for this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution into a clean 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to check for sample concentration and purity, and to determine the spectral width.
-
Acquire a ¹³C spectrum (and DEPT-135/90 if desired).
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is useful for identifying adjacent protons in the aromatic rings and the flavanone moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It is essential for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). It is critical for identifying quaternary carbons and for establishing the connectivity between the two flavonoid units.
Data Analysis:
-
Use the ¹H and ¹³C spectra to identify the types of protons and carbons present (aromatic, olefinic, aliphatic, etc.).
-
Analyze the COSY spectrum to trace out the spin systems of the aromatic rings and the A-ring of the flavanone.
-
Use the HSQC spectrum to assign the chemical shifts of the protonated carbons based on the assigned proton resonances.
-
Analyze the HMBC spectrum to piece together the fragments, assign quaternary carbons, and confirm the linkage between the two flavonoid units.
LC-MS/MS for Identification and Fragmentation Analysis
This protocol provides a general method for the analysis of this compound by LC-MS/MS.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Negative ion mode is often preferred for flavonoids.
-
Scan Mode:
-
Full Scan (MS1): To determine the m/z of the precursor ion ([M-H]⁻).
-
Product Ion Scan (MS/MS): To fragment the precursor ion and obtain a fragmentation spectrum. Select the [M-H]⁻ ion for fragmentation.
-
-
Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas flow and temperature, and collision energy.
Visualizations
Experimental Workflows
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the analysis of this compound by LC-MS/MS.
References
- 1. Complete NMR assignments of bioactive rotameric (3 → 8) biflavonoids from the bark of Garcinia hombroniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
Minimizing batch-to-batch variability in 2,3-Dihydrohinokiflavone experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in experiments involving 2,3-Dihydrohinokiflavone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling, preparation, and application of this compound to ensure experimental consistency.
1. Compound Handling and Storage
-
Question: What is the proper way to store and handle this compound powder to ensure its stability? Answer: this compound powder should be stored at 2-8°C, sealed away from moisture and protected from light. For long-term storage, it is recommended to keep it at -20°C. Proper handling involves using personal protective equipment (PPE) and weighing the compound in a controlled environment to avoid contamination.
-
Question: My experimental results are inconsistent. Could the quality of the this compound powder be the issue? Answer: Yes, batch-to-batch variation in the purity and integrity of the compound can lead to inconsistent results. It is crucial to source this compound from a reputable supplier that provides a Certificate of Analysis (CoA) with each batch. Key quality control parameters to check on the CoA include:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC). A high purity level (ideally >98%) is essential.
-
Identity Confirmation: Verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Residual Solvents: Should be within acceptable limits.
-
Water Content: High moisture content can lead to degradation.
-
2. Stock Solution Preparation and Stability
-
Question: How should I prepare a stock solution of this compound? Answer: this compound has low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in 100% DMSO. Gentle warming and sonication can aid in dissolution. It is crucial to ensure the compound is fully dissolved before use.
-
Question: I'm observing precipitation when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this? Answer: This is a common issue with hydrophobic compounds like this compound. To minimize precipitation:
-
Use a lower final concentration: If your experimental design allows, reducing the final concentration of the compound may prevent it from exceeding its solubility limit in the aqueous environment.
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Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous solution, perform serial dilutions.
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Vortexing during dilution: Vigorously vortex or mix the aqueous solution while adding the DMSO stock to promote rapid dispersion.
-
Maintain a low final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
-
-
Question: How stable is this compound in a DMSO stock solution, and how does storage affect it? Answer: Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] Repeated freezing and thawing can lead to compound degradation and precipitation upon thawing.[2][3] When stored at -80°C, the stock solution can be stable for up to 6 months. For storage at -20°C, it is recommended to use it within one month.[1] Always visually inspect the solution for any signs of precipitation before use. If precipitates are observed, gentle warming and vortexing may be necessary to redissolve the compound.
3. Cell-Based Assay Variability
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Question: My cell viability or signaling pathway results vary significantly between experiments. What are the potential causes? Answer: Batch-to-batch variability in cell-based assays can arise from several factors:
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Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
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Cell Seeding Density: Ensure consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to variability in the results.
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Incubation Time: The optimal incubation time with this compound can vary between cell lines. It is essential to perform a time-course experiment to determine the optimal duration for your specific assay.
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Solvent Effects: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
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Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to aid in experimental design and minimize variability.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for stock solutions. |
| Ethanol | Sparingly soluble | Can be used for some applications, but may require heating. |
| Water | Insoluble | Not suitable as a primary solvent. |
| Methanol | Sparingly soluble | Similar to ethanol. |
Note: The solubility data is based on general characteristics of biflavonoids and may vary for this compound. It is recommended to perform solubility tests for your specific batch.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | 2-8°C | Short-term | Keep sealed and protected from light and moisture. |
| Powder | -20°C | Long-term (up to 2 years) | Keep sealed and protected from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (≤0.1%).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 3: Western Blot Analysis of PI3K/Akt and ERK/p38 Signaling Pathways
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the predetermined time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control (e.g., GAPDH).
-
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of Biflavonoids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols for overcoming the challenges associated with the low oral bioavailability of biflavonoids in in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oral bioavailability of my biflavonoid so low?
The poor oral bioavailability of biflavonoids is a well-documented challenge, often stemming from a combination of physicochemical and physiological factors. For instance, the oral bioavailability of amentoflavone in rats has been reported to be as low as 0.04% to 0.16%.[1][2] Key reasons for this include:
-
Poor Aqueous Solubility : Biflavonoids are often highly lipophilic, with high log P values, which limits their dissolution in the gastrointestinal (GI) fluid—a critical first step for absorption.[3][4][5] The poor solubility of amentoflavone has been identified as a key rate-limiting step for its oral absorption.[4]
-
Extensive First-Pass Metabolism : After absorption into the intestinal cells, biflavonoids undergo significant metabolism, primarily through glucuronidation and sulfation, in both the intestine and the liver.[6][7] This "first-pass effect" converts the parent compound into metabolites before it can reach systemic circulation.[4][8] Studies have shown that after oral administration, a very high percentage of amentoflavone circulates in the plasma as conjugated metabolites (over 90%).[1][2]
-
Efflux by Transporters : Biflavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which are present on the apical side of enterocytes.[9][10][11] These transporters act as pumps, actively expelling the absorbed compounds back into the GI lumen, thereby reducing net absorption.[12]
Q2: What are the primary strategies for enhancing the oral bioavailability of biflavonoids?
Numerous formulation strategies have been developed to overcome the absorption barriers of poorly water-soluble flavonoids.[13] These approaches aim to improve solubility, enhance permeability, and/or protect the compound from premature metabolism.[13] Key strategies include:
-
Amorphous Solid Dispersions (ASDs) : This is one of the most successful techniques.[3] It involves dispersing the biflavonoid in a hydrophilic polymer matrix (like PVP K-30) in an amorphous, high-energy state.[3][14] This enhances wettability and dissolution rates significantly.[3][5]
-
Lipid-Based Formulations (e.g., SEDDS) : Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form fine oil-in-water emulsions in the GI tract.[15] This approach can improve solubility and may facilitate lymphatic uptake, bypassing the hepatic first-pass metabolism.
-
Nanoparticle Systems : Encapsulating biflavonoids into nanoparticles can improve solubility and absorption.[3]
-
Complexation with Cyclodextrins : Cyclodextrins can form inclusion complexes with biflavonoids, masking their lipophilic nature and increasing aqueous solubility.[16]
-
Phospholipid Complexes : These complexes enhance the lipophilicity of flavonoids to improve membrane permeability, showing significant increases in bioavailability compared to the parent extract.[17]
Troubleshooting Guides
Guide 1: Amorphous Solid Dispersions (ASD)
| Problem / Observation | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low dissolution enhancement after preparing ASD. | 1. Incorrect polymer selection: The chosen polymer may not have good miscibility with the biflavonoid. 2. Crystallinity remains: The compound did not fully convert to an amorphous state. 3. Incorrect drug:polymer ratio: The ratio may be too high, leading to drug-rich domains that can crystallize. | 1. Screen different hydrophilic polymers: Test polymers like polyvinylpyrrolidone (PVP K-30), poloxamer 188, or Kollidon® VA64.[3][14][18] 2. Confirm amorphous state: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to check for the absence of crystalline peaks.[14][18] 3. Optimize the ratio: Prepare ASDs with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) and evaluate their dissolution profiles.[19] |
| ASD formulation is unstable and recrystallizes during storage. | 1. High humidity: Amorphous forms are often hygroscopic and can absorb moisture, leading to recrystallization. 2. Weak drug-polymer interaction: Lack of stabilizing interactions (e.g., hydrogen bonds) makes the system less stable. | 1. Control storage conditions: Store the ASD in a desiccator or under low humidity (e.g., <25% RH). 2. Characterize interactions: Use Fourier-Transform Infrared Spectroscopy (FTIR) to investigate potential hydrogen bonding between the biflavonoid and the polymer. Strong interactions can prevent crystallization.[20][21] |
| Solvent evaporation method yields a sticky, unmanageable product. | 1. Incorrect solvent: The solvent may have too high a boiling point or poor volatility. 2. Insufficient drying: Residual solvent can act as a plasticizer, lowering the glass transition temperature. | 1. Choose an appropriate solvent: Use a volatile solvent (e.g., ethanol, methanol) in which both the drug and polymer are soluble.[20] 2. Ensure complete solvent removal: Dry the product under vacuum at an elevated temperature (below the glass transition temperature) for an extended period (e.g., 24-48 hours). |
Guide 2: In Vivo Pharmacokinetic Studies
| Problem / Observation | Potential Cause | Recommended Solution & Troubleshooting Steps |
| High variability in plasma concentrations between animals. | 1. Inconsistent oral gavage: Differences in administration technique can lead to variable dosing or deposition in the esophagus vs. stomach. 2. Food effect: The presence or absence of food can significantly alter GI physiology and drug absorption. 3. Inter-animal metabolic differences: Natural variation in metabolic enzyme expression. | 1. Standardize gavage technique: Ensure all personnel are properly trained. Use appropriate gavage needle sizes for the animal model. 2. Standardize feeding conditions: Fast animals overnight (e.g., 12 hours) before dosing to ensure a consistent GI environment. 3. Increase sample size: Use a sufficient number of animals per group (typically n=5-6 for rats) to account for biological variability. |
| Plasma concentrations are below the limit of quantification (BLQ). | 1. Extremely low bioavailability: The enhancement strategy may still be insufficient. 2. Rapid and extensive metabolism: The parent compound is quickly converted to metabolites. 3. Insufficient analytical sensitivity. | 1. Increase the dose: If no toxicity is observed, consider administering a higher dose. 2. Analyze for metabolites: Develop an analytical method to quantify the major glucuronide and sulfate conjugates in addition to the parent compound.[1][2] The majority of the absorbed dose often exists as metabolites.[2] 3. Use a highly sensitive method: Employ LC-MS/MS, which is a sensitive method for pharmacokinetic studies of biflavonoids.[2][22] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies investigating biflavonoid bioavailability.
Table 1: Pharmacokinetic Parameters of Amentoflavone in Rats Following Different Administration Routes
| Administration Route | Dose (mg/kg) | Bioavailability (%) | Key Finding |
| Oral (p.o.) | 300 | 0.04 ± 0.01% (Free) 0.16 ± 0.04% (Total)[2] | Extremely low oral bioavailability.[1][2] |
| Intravenous (i.v.) | 10 | 100% (Reference) | After i.v. injection, 73.2% of total amentoflavone in plasma was present as conjugated metabolites.[1][2] |
| Intraperitoneal (i.p.) | 10 | 77.4 ± 28.0% | Bypasses first-pass metabolism, resulting in significantly higher bioavailability than oral administration.[1] |
Data sourced from pharmacokinetic studies in rats.[1][2]
Table 2: Enhancement of Biflavonoid Bioavailability via Amorphous Solid Dispersion (ASD) in Rats
| Biflavonoid (in TBESD*) | Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Fold Increase (AUC) |
| Amentoflavone | Raw TBESD | 35.8 ± 10.3 | 240.5 ± 55.8 | Ref. |
| TBESD-ASD | 155.4 ± 40.1 | 1180.7 ± 260.3 | 4.91 | |
| Robustaflavone | Raw TBESD | 21.7 ± 6.5 | 155.6 ± 38.2 | Ref. |
| TBESD-ASD | 98.6 ± 25.1 | 798.5 ± 180.4 | 5.13 | |
| Delicaflavone | Raw TBESD | 10.2 ± 3.3 | 80.4 ± 20.7 | Ref. |
| TBESD-ASD | 55.7 ± 15.8 | 499.8 ± 110.5 | 6.22 |
*TBESD: Total biflavonoids extract from Selaginella doederleinii. ASD prepared with PVP K-30.[3][23][24]
Experimental Protocols
Protocol: Preparation of a Biflavonoid-Polymer Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing an amorphous solid dispersion to enhance the dissolution of biflavonoids.[3][14][20]
Materials:
-
Biflavonoid (or biflavonoid-rich extract)
-
Hydrophilic polymer (e.g., PVP K-30)
-
Appropriate solvent (e.g., ethanol, methanol, or acetic acid, depending on solubility)[20]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieve
Procedure:
-
Dissolution: Accurately weigh the biflavonoid and the polymer (e.g., at a 1:4 drug-to-polymer mass ratio). Dissolve both components completely in a minimal amount of the selected solvent in a round-bottom flask. Gentle warming or sonication may be required.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, dry film is formed on the flask wall.
-
Secondary Drying: Scrape the dried film from the flask. Place the material in a vacuum oven and dry for 24-48 hours at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Size Reduction: After complete drying, pulverize the solid dispersion using a mortar and pestle.
-
Sieving: Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Storage: Store the final product in a tightly sealed container inside a desiccator at room temperature to prevent moisture absorption.
-
Characterization (Crucial Step):
-
Visual: Observe the physical appearance of the powder.
-
Dissolution Testing: Perform in vitro dissolution studies comparing the ASD to the raw biflavonoid powder.
-
Solid-State Analysis: Use DSC to confirm the absence of a melting endotherm for the biflavonoid (indicating an amorphous state) and PXRD to confirm the absence of crystallinity peaks.[14][18]
-
Visualization of Experimental Workflow
References
- 1. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, Metabolism, and Metabolomic Strategies Provide Deep Insight Into the Underlying Mechanism of Ginkgo biloba Flavonoids in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Molecular factors influencing the affinity of flavonoid compounds on P-glycoprotein efflux transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 13. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-emulsifying drug delivery systems for improving oral absorption of ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative pharmacokinetics and bioavailability studies of quercetin, kaempferol and isorhamnetin after oral administration of Ginkgo biloba extracts, Ginkgo biloba extract phospholipid complexes and Ginkgo biloba extract solid dispersions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. staff-old.najah.edu [staff-old.najah.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Effects of 2,3-Dihydrohinokiflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 2,3-Dihydrohinokiflavone and other relevant compounds. The information is supported by experimental data from in vivo and in vitro studies, offering a resource for researchers and professionals in drug development.
Executive Summary
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their anti-inflammatory potential. Among these, biflavonoids such as this compound and its analogues are emerging as promising candidates for therapeutic development. This guide summarizes the available data on the anti-inflammatory effects of this compound, comparing its activity with the well-studied flavonoid, quercetin, and the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin. The primary mechanisms of action, focusing on the NF-κB and MAPK signaling pathways, are also discussed.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and comparator compounds has been evaluated using standard preclinical models.
In Vivo Anti-inflammatory Effects: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to assess acute inflammation. The percentage of edema inhibition indicates the anti-inflammatory potency of a compound. While direct data for this compound is limited, a study on the structurally similar 2',3'-dihydroxyflavone demonstrated a dose- and time-dependent inhibition of paw edema, achieving 81-88% inhibition at a dose of 50 mg/kg[1].
| Compound | Dose | Time Point | Edema Inhibition (%) | Reference |
| 2',3'-dihydroxyflavone | 50 mg/kg | 5 hours | 81-88% | [1] |
| Indomethacin | 10 mg/kg | 3 hours | 54% | [2] |
| Indomethacin | 10 mg/kg | 3 hours | 65.71% | [3] |
| Quercetin | 10 mg/kg | Not Specified | Effective reduction | [4] |
In Vitro Anti-inflammatory Effects: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of anti-inflammatory activity at the cellular level. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency. Structurally related biflavonoids, bilobetin and isoginkgetin, have shown potent inhibition of NO production[5].
| Compound | IC50 (µM) | Inhibition at 50 µM (%) | Reference |
| Quercetin | 27 | Not specified | [6] |
| Bilobetin | Not specified | 80.19% | [5] |
| Isoginkgetin | Not specified | 82.37% | [5] |
| Indomethacin | Effective inhibition | Not specified | [7] |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Several biflavonoids, such as amentoflavone, have been shown to exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of the p65 subunit of NF-κB[8][9]. Isoginkgetin has also been reported to inhibit the NF-κB pathway[3][10].
References
- 1. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoginkgetin inhibits inflammatory response in the fibroblast-like synoviocytes of rheumatoid arthritis by suppressing matrix metallopeptidase 9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin, a bioactive constituent from Ginkgo Biloba, protects against obesity-induced cardiomyopathy via enhancing Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of chemical components from Ginkgo biloba L. male flowers on lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Anti-inflammatory Biflavonoid, Ginkgetin, on Chronic Skin Inflammation [jstage.jst.go.jp]
- 7. Biological Importance of a Biflavonoid 'Bilobetin' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoginkgetin treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dihydrohinokiflavone and Hinokiflavone: A Guide for Researchers
This guide provides a detailed comparative analysis of two closely related biflavonoids: 2,3-Dihydrohinokiflavone and Hinokiflavone. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current scientific knowledge on their chemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data. While extensive research has illuminated the therapeutic potential of Hinokiflavone, its dihydro-derivative remains a subject of nascent investigation, presenting opportunities for future research.
Chemical Structure and Properties
Hinokiflavone is a biflavonoid composed of two apigenin units linked by a C-O-C ether bond.[1][2] this compound, as its name suggests, is a derivative of Hinokiflavone where the C2-C3 double bond in one of the apigenin moieties is saturated.[3] This structural difference, the absence of the C2-C3 double bond, is the primary distinguishing feature between the two molecules and is expected to influence their biological activities.
| Feature | This compound | Hinokiflavone |
| Molecular Formula | C30H20O10 | C30H18O10 |
| Molecular Weight | 540.48 g/mol | 538.46 g/mol |
| Chemical Structure | Contains a flavanone and a flavone moiety | Contains two flavone moieties |
| Key Structural Difference | Presence of a saturated C2-C3 bond in one apigenin unit | Presence of a C2-C3 double bond in both apigenin units |
Comparative Biological Activities
Hinokiflavone has been extensively studied and shown to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][4][5] In contrast, the biological activities of this compound are not well-documented in the currently available scientific literature. The following sections will detail the known activities of Hinokiflavone, with the understanding that similar studies on this compound are largely absent.
Anticancer Activity
Hinokiflavone has demonstrated potent anticancer effects across various cancer cell lines and in vivo models.[6][7][8] It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress migration and invasion, which are critical steps in cancer metastasis.[5][7][8]
Table 1: Anticancer Activity of Hinokiflavone (IC50 values)
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 74.4 ± 8.1 (24h), 60.3 ± 2.9 (48h), 33.0 ± 2.6 (72h) | [9] |
| HepG2 | Hepatocellular Carcinoma | 80.8 ± 2.6 (24h), 57.5 ± 5.3 (48h), 28.1 ± 2.7 (72h) | [9] |
| K562 | Chronic Myeloid Leukemia | Not specified, but showed dose- and time-dependent inhibition | [10] |
| MDA-MB-231 | Breast Cancer | Not specified, but inhibited proliferation | [8] |
| N/P(14) (cisplatin-resistant) | Bladder Cancer | Selectively inhibited proliferation compared to normal cells | [11] |
| J82R (cisplatin-resistant) | Bladder Cancer | Selectively inhibited proliferation compared to normal cells | [11] |
Note: Data for this compound is not available.
Anti-inflammatory Activity
Antioxidant Activity
Hinokiflavone is recognized for its antioxidant capabilities.[1][5] The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. The presence of a C2-C3 double bond in conjunction with other structural features in flavonoids is known to contribute to their antioxidant potential.[14] Studies on other flavonoids have shown that the 2,3-dehydro derivatives can be more potent antioxidants than their saturated counterparts, suggesting that Hinokiflavone might have stronger antioxidant activity than this compound.[15]
Signaling Pathways
The therapeutic effects of Hinokiflavone are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Signaling Pathways Modulated by Hinokiflavone
Hinokiflavone has been shown to modulate several key signaling pathways involved in cancer progression and inflammation:
-
Epithelial-to-Mesenchymal Transition (EMT) Signaling Pathway: Hinokiflavone inhibits the migration and invasion of breast cancer cells by regulating the EMT pathway.[4][8]
-
p53-MDM2 Pathway: It can induce the expression of the tumor suppressor protein p53 by inhibiting its negative regulator, MDM2.[6]
-
ERK1-2/p38/NFκB Signaling Pathway: This pathway is implicated in the anti-proliferative and anti-metastatic activities of Hinokiflavone.[1][2]
-
ROS/JNK/Caspase Pathway: Hinokiflavone can induce apoptosis in hepatocellular carcinoma cells by activating this mitochondrial-mediated pathway.
-
MAPK/NF-κB Signaling Pathway: In chronic myeloid leukemia cells, Hinokiflavone induces apoptosis, cell cycle arrest, and autophagy through the MAPK/NF-κB pathway.[10]
Caption: Signaling pathways modulated by Hinokiflavone leading to its anticancer effects.
Note: Information on signaling pathways modulated by this compound is not available.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies of Hinokiflavone.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with Hinokiflavone for a specified duration.
-
Harvesting and Washing: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The comparative analysis reveals a significant disparity in the scientific understanding of Hinokiflavone and this compound. Hinokiflavone has been established as a promising natural compound with multifaceted therapeutic potential, particularly in oncology. Its mechanisms of action are being progressively unraveled, providing a solid foundation for further preclinical and clinical development.
Conversely, this compound remains largely unexplored. The saturation of the C2-C3 double bond represents a key structural modification that likely alters its biological activity. Future research should focus on:
-
Systematic evaluation of the biological activities of this compound, including its anticancer, anti-inflammatory, and antioxidant properties.
-
Direct comparative studies with Hinokiflavone to elucidate the structure-activity relationship and the impact of the C2-C3 double bond.
-
Investigation of the signaling pathways modulated by this compound to understand its molecular mechanisms.
-
Synthesis of this compound and its derivatives to enable comprehensive biological screening.
Such studies will be instrumental in determining whether this compound holds unique therapeutic potential or if it serves as a valuable tool for understanding the pharmacophore of Hinokiflavone. This knowledge gap presents a compelling opportunity for researchers to contribute to the field of natural product-based drug discovery.
References
- 1. This compound | C30H20O10 | CID 71437113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flavonolignan 2,3-dehydroderivatives: Preparation, antiradical and cytoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity in colorectal cancer induced by hinokiflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonolignan 2,3-dehydroderivatives: Preparation, antiradical and cytoprotective activity [ouci.dntb.gov.ua]
- 10. Hinokiflavone and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activities of flavonoid derivates [hrcak.srce.hr]
- 12. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
Unveiling the Structure-Activity Relationship of 2,3-Dihydrohinokiflavone and its Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 2,3-dihydrohinokiflavone and its analogs, focusing on their potential as anticancer agents. Through a detailed analysis of experimental data, this guide aims to elucidate the key structural features governing their cytotoxic effects and their impact on crucial cellular signaling pathways.
Deciphering the Cytotoxic Potential: A Quantitative Comparison
The cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. While specific SAR studies on a comprehensive series of this compound analogs are limited in the public domain, valuable insights can be drawn from studies on structurally related C-O-C type biflavonoids. The following table summarizes the available cytotoxic data (IC50 values) for hinokiflavone and related biflavonoids, which can serve as a foundational reference for understanding the potential activity of this compound derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hinokiflavone | HeLa (Cervical) | 19.0 (as µg/mL) | [1] |
| U251 (Glioma) | 29.8 (as µg/mL) | [1] | |
| MCF-7 (Breast) | 39.3 (as µg/mL) | [1] | |
| KB (Nasopharyngeal) | 4 (as µg/mL, ED50) | [1] | |
| 7,4',7''-tri-O-methyl-agathisflavone (1) | MCF-7 (Breast) | 11.54 ± 3.4 | [2] |
| HeLa (Cervical) | > 50 | [2] | |
| 7,4',7''-tri-O-methyl-cupressuflavone (2) | MCF-7 (Breast) | 3.40 ± 0.3 | [2] |
| HeLa (Cervical) | 1.42 ± 1.1 | [2] | |
| 4',4'''-di-O-methyl-amentoflavone (3) | MCF-7 (Breast) | 2.14 ± 0.6 | [2] |
| HeLa (Cervical) | 11.03 ± 2.9 | [2] | |
| 7-O-methyl-cupressuflavone (4) | MCF-7 (Breast) | 27.23 ± 5.1 | [2] |
| HeLa (Cervical) | 25.34 ± 4.5 | [2] | |
| Agathisflavone (5) | MCF-7 (Breast) | 45.13 ± 2.7 | [2] |
| HeLa (Cervical) | > 50 | [2] |
Key Observations from the Data:
-
Importance of Methoxy Groups: The data from analogs of agathisflavone and cupressuflavone suggests that the presence and position of methoxy groups can significantly influence cytotoxic activity. For instance, 7,4',7''-tri-O-methyl-cupressuflavone (Compound 2) and 4',4'''-di-O-methyl-amentoflavone (Compound 3) exhibited potent activity against both MCF-7 and HeLa cell lines.[2]
-
Influence of the Biflavonoid Skeleton: The type of biflavonoid skeleton (e.g., cupressuflavone vs. amentoflavone) also plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.[2]
-
The Role of the C2-C3 Double Bond: While direct comparative data for hinokiflavone and this compound is scarce, studies on other flavonoid classes consistently highlight the importance of the C2-C3 double bond in the C-ring for enhanced cytotoxic activity. Saturation of this bond, as in the case of this compound, is generally associated with a decrease in potency. This structural feature is a critical consideration in the design of new analogs.
Modulation of Key Signaling Pathways
Hinokiflavone and related flavonoids exert their anticancer effects by modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, and metastasis.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Flavonoids, including hinokiflavone, have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound and its analogs.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Hinokiflavone has been reported to interfere with the ERK1/2 signaling pathway, contributing to its anticancer effects.[3]
Caption: Modulation of the MAPK/ERK signaling pathway by this compound analogs.
Experimental Protocols
A clear understanding of the methodologies used to generate the activity data is essential for the critical evaluation and replication of findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific protein molecules from a complex mixture of proteins. This method can be used to determine the effect of this compound analogs on the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Detailed Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specific duration, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
The available data, primarily from related biflavonoids, suggests that this compound and its analogs are a promising class of compounds with potential anticancer activity. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs with modifications at various positions of the flavonoid scaffold. Direct comparative studies with hinokiflavone are crucial to definitively establish the role of the C2-C3 double bond. Furthermore, in-depth investigations into their mechanisms of action, including their effects on a broader range of signaling pathways and their potential for in vivo efficacy, will be instrumental in advancing these compounds towards clinical development. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Hinokiflavone and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 2,3-Dihydrohinokiflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of 2,3-dihydrohinokiflavone, a naturally occurring biflavonoid, against other relevant flavonoid compounds. It aims to elucidate its mechanism of action by presenting supporting experimental data, detailed protocols, and visual representations of the key signaling pathways involved.
Introduction
This compound is a natural bioflavonoid compound belonging to the flavonoid family, which is known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects[1][2][3]. Structurally, it is composed of two apigenin units linked by a C-O-C ether bond[4]. Like other flavonoids, its therapeutic potential is attributed to its ability to modulate multiple cellular signaling pathways[5][6]. This guide focuses on confirming its mechanism of action through a comparative analysis with other well-studied flavonoids.
Confirmed Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound and its close analog, hinokiflavone, are primarily attributed to their interference with key signaling pathways involved in inflammation and cancer progression. The primary mechanism involves the downregulation of matrix metalloproteinases (MMPs) and the inhibition of pro-inflammatory mediators through the modulation of the MAPK and NF-κB signaling cascades.
Anti-inflammatory and Anti-cancer Signaling Pathway of Hinokiflavone Analogs
Experimental evidence on the parent compound, hinokiflavone, suggests a potent inhibitory effect on the ERK1-2/p38/NFκB signaling pathway[2][4][7]. This inhibition leads to a cascade of downstream effects:
-
Inhibition of NF-κB: By blocking the phosphorylation of key kinases in the MAPK pathway (ERK1/2, p38), hinokiflavone prevents the activation and nuclear translocation of the transcription factor NF-κB. NF-κB is a critical regulator of genes involved in inflammation and cell survival[8][9].
-
Reduction of Pro-inflammatory Cytokines: The suppression of the NF-κB pathway leads to a decreased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[10][11][12].
-
Downregulation of MMP-2 and MMP-9: A significant consequence of inhibiting the ERK/p38/NFκB axis is the reduced expression and activity of matrix metalloproteinases MMP-2 and MMP-9[2][4]. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis[2].
Additionally, hinokiflavone has been identified as a potent inhibitor of the SUMO-specific protease SENP1, a regulator of pre-mRNA splicing, which contributes to its anticancer activity[2][4]. As a natural bioflavonoid, this compound is understood to modulate various signaling pathways, leading to its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and scavenging free radicals[1].
Comparative Performance and Experimental Data
While specific comparative studies on this compound are limited, data from its parent compound, hinokiflavone, and other flavonoids provide a basis for comparison. Flavonoids exhibit a wide range of potencies in their anticancer and anti-inflammatory activities, often dependent on their specific chemical structure[13].
| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Hinokiflavone | Cytotoxicity | HeLa (Cervical Cancer) | 19.0 µg/mL | [2] |
| Cytotoxicity | U251 (Glioma) | 29.8 µg/mL | [2] | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 39.3 µg/mL | [2] | |
| Quercetin | Cytotoxicity | A549 (Lung Cancer) | 15.6 µM | [13] |
| PI3K/Akt Inhibition | Hepatoma Cells | Induces apoptosis | [14] | |
| Kaempferol | Cytotoxicity | Bladder Cancer Cells | Induces apoptosis | [14] |
| G2/M Arrest | SK-HEP-1 (Liver Cancer) | Downregulates CDK1/cyclin B | [13] | |
| Apigenin | Cytotoxicity | Ovarian Cancer Cells | Promotes apoptosis | [14] |
| Akt/FOXO3a Inhibition | Breast Cancer Cells | Induces cell cycle arrest | [13] | |
| 2'-Hydroxyflavanone | STAT3 Inhibition | Pancreatic Cancer Cells | Represses STAT3 pathway | [15] |
| Growth Inhibition | Lung Cancer Cell Lines | GI50: 21-52 µM | [16] |
Experimental Protocols
The confirmation of the mechanism of action for flavonoids like this compound relies on a series of well-established in vitro assays.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of the flavonoid (e.g., 0-100 µM) for 24, 48, or 72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
2. Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of key proteins in a signaling pathway (e.g., p-ERK, NF-κB, MMP-9).
-
Protocol:
-
Cell Lysis: After treatment with the flavonoid, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-NF-κB) overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
3. DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To measure the free radical scavenging capacity of a compound.
-
Protocol:
-
Reaction Mixture: A solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in methanol is prepared.
-
Treatment: Different concentrations of the flavonoid are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Data Acquisition: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity. The activity is often compared to a standard antioxidant like ascorbic acid or Trolox[17].
-
References
- 1. This compound | 34292-87-0 | XD161869 [biosynth.com]
- 2. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinokiflavone and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer | MDPI [mdpi.com]
- 10. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. potential-therapeutic-anti-inflammatory-and-immunomodulatory-effects-of-dihydroflavones-flavones-and-flavonols - Ask this paper | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
- 13. Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of 2,3-Dihydrohinokiflavone and Other Natural Compounds in Oncology Research
In the landscape of oncological research, natural compounds are a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of 2,3-Dihydrohinokiflavone, a naturally occurring biflavonoid, against other well-researched natural compounds, namely Quercetin and Genistein. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their cytotoxic and anti-migratory effects, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The in vitro cytotoxic activity of Hinokiflavone (as a proxy for this compound due to limited specific data on the dihydro- form), Quercetin, and Genistein was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hinokiflavone | HeLa | Cervical Cancer | 19.0 (as µg/mL) | [1] |
| U251 | Glioma | 29.8 (as µg/mL) | [1] | |
| MCF-7 | Breast Cancer | 39.3 (as µg/mL) | [1] | |
| MDA-MB-231 | Breast Cancer | 5.0 | [2] | |
| Quercetin | HCT116 | Colon Carcinoma | >100 | |
| HT-29 | Colon Carcinoma | 65.8 | ||
| A549 | Lung Cancer | 18.3 | ||
| MCF-7 | Breast Cancer | 25.4 | ||
| PC-3 | Prostate Cancer | 45.7 | ||
| Genistein | HeLa | Cervical Cancer | 35 | [3] |
| ME-180 | Cervical Cancer | 60 | [3] | |
| MCF-7 | Breast Cancer | 47.5 | [4] | |
| PC3 | Prostate Cancer | 480 | [5] |
Note: Direct comparative studies on the efficacy of this compound are limited. The data for Hinokiflavone is presented as a structural analogue. The conversion of µg/mL to µM for Hinokiflavone (Molecular Weight: 538.47 g/mol ) is required for a direct comparison and has been performed for the MDA-MB-231 cell line data. For HeLa, U251, and MCF-7, the original units are retained as per the source.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Quercetin, and Genistein for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Wound Healing Assay for Cell Migration
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Methodology:
-
Cell Seeding: Cells were grown to a confluent monolayer in 6-well plates.
-
Scratch Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the monolayer.
-
Compound Treatment: The cells were washed with PBS to remove debris and then incubated with a medium containing the test compounds at non-toxic concentrations.
-
Image Acquisition: Images of the scratch were captured at 0 and 24 hours using an inverted microscope.
-
Data Analysis: The wound closure was quantified by measuring the area of the scratch at different time points using image analysis software. The percentage of wound closure was calculated as follows: ((Area at 0h - Area at 24h) / Area at 0h) * 100
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Hinokiflavone, Quercetin, and Genistein in cancer cells.
References
- 1. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for the Quantification of 2,3-Dihydrohinokiflavone and Related Biflavonoids
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection
The accurate quantification of 2,3-Dihydrohinokiflavone, a biflavonoid with potential therapeutic properties, is crucial for research and development. This guide provides a comparative analysis of various analytical techniques for the quantification of this compound and its close structural analog, hinokiflavone. Due to the limited availability of specific cross-validation studies for this compound, this comparison extends to methods validated for hinokiflavone and other biflavonoids, providing a robust framework for method selection and development.
This guide details and compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to equip researchers with the necessary data to select the most appropriate analytical method for their specific research needs, considering factors such as sensitivity, selectivity, and throughput.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of various analytical methods applicable to the quantification of hinokiflavone and related biflavonoids. This data has been compiled from multiple validated studies to provide a comprehensive overview for easy comparison.
| Parameter | HPLC-DAD | UPLC-PDA | HPTLC-Densitometry | LC-MS/MS |
| Linearity Range | 1.5 - 150 µg/mL[1] | 1 - 200 nM | 100 - 700 ng/spot[2] | 0.9 - 1000 ng/mL[3] |
| Limit of Detection (LOD) | 0.006 - 0.018 µg/mL[4] | Not Reported | 6.51 ng/spot[2] | Not Reported |
| Limit of Quantification (LOQ) | 0.020 - 0.061 µg/mL[4] | Not Reported | 15.12 ng/spot[2] | 0.9 ng/mL[3] |
| Precision (%RSD) | < 2.27% (Intra-day), < 1.65% (Inter-day)[4][5] | < 4.6%[6] | 0.35 - 0.38%[2] | 0.32 - 14.11% (Intra-day), 2.85 - 10.04% (Inter-day)[3] |
| Accuracy (% Recovery) | 97.32 - 106.39%[4][5] | 90 - 100%[6] | 96.77 - 99.74% | -3.75 to 6.91% (Intra-day RE), -9.20 to 2.51% (Inter-day RE)[3] |
| Selectivity | Good, potential for co-elution | High | Moderate, dependent on mobile phase | Excellent |
| Throughput | Moderate | High | High | Moderate |
| Cost | Low | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for hinokiflavone and other flavonoids and can be adapted for this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of flavonoids due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: The DAD is set to monitor at the maximum absorption wavelength of the analyte, which for many flavonoids is around 254 nm or 365 nm.[8]
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol or ethanol), filtered, and diluted to an appropriate concentration within the calibration range.
-
Validation Parameters:
-
Linearity: Determined by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration. A correlation coefficient (R²) > 0.99 is considered acceptable.[4]
-
Precision: Assessed by repeatedly injecting a sample and expressed as the relative standard deviation (%RSD). Intra-day and inter-day precision should be evaluated.[4]
-
Accuracy: Determined by a recovery study, where a known amount of the standard is spiked into a sample and the recovery is calculated.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[4]
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC C18, 50 mm x 2.1 mm, 1.7 µm) is used for separation.
-
Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile or methanol is used.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Detection: PDA detector scans a range of wavelengths to determine the optimal wavelength for quantification.
-
Sample Preparation: Similar to HPLC, but may require more stringent filtration due to the smaller particle size of the column.
-
Validation: The same validation parameters as for HPLC are assessed (Linearity, Precision, Accuracy, LOD, LOQ).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[2]
-
Mobile Phase: A mixture of solvents is used for development, for example, ethyl acetate:methanol:formic acid:water (20:3:1:2, v/v/v/v).[10]
-
Sample Application: Samples and standards are applied to the plate as bands using an automatic applicator.
-
Development: The plate is developed in a saturated chamber to a specific distance.
-
Densitometric Analysis: The separated bands are scanned with a densitometer at the wavelength of maximum absorbance.
-
Validation:
-
Linearity: A calibration curve is constructed by plotting the peak area of the standards against their concentration.
-
Precision: Repeatability is determined by analyzing the same spot multiple times, and intermediate precision is assessed by analyzing the same sample on different days.
-
Accuracy: Determined by recovery studies.
-
LOD and LOQ: Calculated from the calibration curve parameters.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of trace amounts of compounds in complex matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column and Mobile Phase: Similar to HPLC or UPLC.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[3]
-
Sample Preparation: May require a more rigorous clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix effects.
-
Validation:
-
Linearity: A calibration curve is prepared in the matrix of interest (e.g., plasma) to account for matrix effects.
-
Precision and Accuracy: Evaluated at multiple concentration levels (low, medium, and high QC samples).
-
Matrix Effect and Recovery: These parameters are crucial to assess in LC-MS/MS to ensure the reliability of the results.
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[3]
-
Mandatory Visualization
The following diagrams illustrate key workflows and biological pathways relevant to the analysis and study of this compound and related biflavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-performance thin-layer chromatographic method for the quantitative analysis of vitexin in Passiflora foetida herbal formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formulation and Stability Study [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Paving the Way for Neuroprotection: A Comparative Guide to the In Vivo Validation of 2,3-Dihydrohinokiflavone
For Researchers, Scientists, and Drug Development Professionals
While the neuroprotective potential of flavonoids is widely recognized, the specific in vivo efficacy of 2,3-Dihydrohinokiflavone remains to be elucidated. This guide provides a comparative framework for its validation, drawing upon established data from structurally related and well-researched flavonoids. By presenting benchmark data, detailed experimental protocols, and key signaling pathways, this document serves as a comprehensive resource for researchers aiming to investigate the therapeutic promise of this compound in models of neurodegenerative diseases.
Performance Benchmarks: In Vivo Neuroprotective Effects of Reference Flavonoids
To effectively evaluate the potential of this compound, its performance should be benchmarked against flavonoids with proven in vivo neuroprotective activity. The following table summarizes the effects of Quercetin, Hesperidin, and Alpinetin in various animal models of neurological disorders.
| Compound | Animal Model | Dosing Regimen | Key In Vivo Effects |
| Quercetin | Focal Ischemia (Rat) | Single IP injection of liposomal preparation | Reduced ischemic damage and infarct volume.[1] |
| MPTP-induced Parkinson's Disease (Mouse) | Not specified | Improved motor defects and protected dopaminergic neurons.[2] | |
| Hesperidin | Animal models of depression, neurotoxicity, Alzheimer's, and Parkinson's disease | Not specified | Exhibits antidepressant, neuroprotective, and memory-enhancing effects.[3][4] |
| Alpinetin | Ischemic Stroke (Rat) | Not specified | Showed neuroprotective effects against ischemic stroke-induced brain damage.[5] |
Essential Experimental Protocols for In Vivo Validation
The following protocols are fundamental for a robust in vivo assessment of a novel neuroprotective agent like this compound.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia
This model is a standard for inducing stroke in rodents to study the effects of potential neuroprotective compounds.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow reperfusion.
-
Compound Administration: this compound, formulated in a suitable vehicle (e.g., a liposomal preparation to enhance brain bioavailability[1]), is administered intraperitoneally (IP) at various doses at a specific time point relative to the ischemic insult (e.g., at the time of reperfusion).
-
Infarct Volume Assessment: 24 hours after MCAO, animals are euthanized, and brains are sectioned. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1] The infarct volume is then quantified using image analysis software.
MPTP Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce parkinsonism in rodents by selectively destroying dopaminergic neurons in the substantia nigra.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal injection (e.g., 20 mg/kg, four times at 2-hour intervals).
-
Compound Treatment: this compound is administered daily for a specified period (e.g., 7 days) before and/or after MPTP administration.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test to measure motor coordination and bradykinesia.
-
Neurochemical and Histological Analysis: At the end of the treatment period, animals are euthanized. The striatum is dissected for dopamine and its metabolites' measurement using HPLC. The substantia nigra is processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.[2]
Key Signaling Pathways in Flavonoid-Mediated Neuroprotection
Flavonoids often exert their neuroprotective effects by modulating specific intracellular signaling cascades. Investigating these pathways is crucial to understanding the mechanism of action of this compound.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[3][6] Many neuroprotective flavonoids, including quercetin and hesperidin, activate this pathway.[3][4]
Caption: Nrf2/ARE Signaling Pathway Activation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often activated by neuroprotective compounds.[7][8] Activation of this pathway can inhibit apoptosis and promote neuronal survival.
Caption: PI3K/Akt Survival Signaling Pathway.
Hypothetical Experimental Workflow for In Vivo Validation
A systematic approach is necessary to validate the neuroprotective effects of this compound. The following workflow outlines the key stages of investigation.
Caption: Experimental Workflow for Validation.
By following this structured approach and utilizing the comparative data provided, researchers can effectively evaluate the in vivo neuroprotective potential of this compound and pave the way for its potential development as a therapeutic agent for neurodegenerative diseases.
References
- 1. Some aspects of the in vivo neuroprotective capacity of flavonoids: bioavailability and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C-C and C-O-C Type Biflavonoids: Unveiling Their Therapeutic Potential
A deep dive into the structural and functional disparities between C-C and C-O-C linked biflavonoids, this guide offers a comparative analysis of their anticancer, antioxidant, and anti-inflammatory activities. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data to inform future therapeutic strategies.
Biflavonoids, natural dimers of flavonoid units, are a significant class of polyphenolic compounds with a wide array of pharmacological activities. Their structural diversity, arising from the nature of the linkage between the two monomeric flavonoid moieties, dictates their biological function. This guide focuses on two primary classes: C-C type biflavonoids, exemplified by amentoflavone, and C-O-C type biflavonoids, with hinokiflavone as a key representative. Understanding the comparative efficacy of these two classes is pivotal for the targeted development of novel therapeutic agents.
Structural and Functional Overview
Biflavonoids are broadly categorized based on the linkage between their flavonoid monomers. C-C type biflavonoids feature a direct carbon-carbon bond connecting the two units, while C-O-C type biflavonoids are characterized by an ether linkage. This fundamental structural difference significantly influences their three-dimensional conformation, bioavailability, and interaction with biological targets, thereby modulating their therapeutic effects. Both classes have demonstrated promising anticancer, antioxidant, and anti-inflammatory properties, making them attractive candidates for drug discovery.
Comparative Performance Data
The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of representative C-C and C-O-C type biflavonoids.
Table 1: Comparative Anticancer Activity (IC50 µM)
| Biflavonoid (Type) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amentoflavone (C-C) | SiHa | Cervical Cancer | ~25 | [1](--INVALID-LINK--) |
| CaSki | Cervical Cancer | ~30 | [1](--INVALID-LINK--) | |
| A549 | Lung Cancer | ~60 | [2](--INVALID-LINK--) | |
| Hinokiflavone (C-O-C) | HeLa | Cervical Cancer | ~35 (19.0 µg/mL) | --INVALID-LINK----INVALID-LINK-- |
| U251 | Glioma | ~55 (29.8 µg/mL) | (--INVALID-LINK--) | |
| MCF-7 | Breast Cancer | ~73 (39.3 µg/mL) | (--INVALID-LINK--) | |
| KB | Nasopharyngeal Cancer | ~7.4 (4 µg/mL) | (--INVALID-LINK--) |
Note: IC50 values for hinokiflavone were converted from µg/mL to µM using a molecular weight of 538.46 g/mol .
Table 2: Comparative Antioxidant Activity
| Biflavonoid (Type) | Assay | IC50 (µM) | Reference |
| Amentoflavone (C-C) | DPPH radical scavenging | 432.25 ± 84.05 | [3](--INVALID-LINK--) |
| ABTS+ radical scavenging | 7.25 ± 0.35 | [3](--INVALID-LINK--) | |
| Hinokiflavone (C-O-C) | DPPH radical scavenging | Not explicitly found in direct comparison |
Table 3: Comparative Anti-inflammatory Activity
| Biflavonoid (Type) | Assay | ED50 / IC50 | Reference |
| Amentoflavone (C-C) | Rat carrageenan paw edema | ED50 = 42 mg/kg (i.p.) | [4](--INVALID-LINK--) |
| Acetic acid writhing test | ED50 = 9.6 mg/kg (i.p.) | [4](--INVALID-LINK--) | |
| COX-2 Inhibition | Inhibits expression | (--INVALID-LINK--) | |
| Hinokiflavone (C-O-C) | COX-2 Inhibition | Predicted to inhibit | (--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Amentoflavone, Hinokiflavone)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or control solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (Amentoflavone, Hinokiflavone)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Cyclooxygenase-2 (COX-2) Prostaglandin E2 (PGE2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (Amentoflavone, Hinokiflavone)
-
Positive control (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Cofactors (e.g., glutathione, hematin)
-
PGE2 EIA Kit
-
96-well plate
-
Incubator
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the COX-2 enzyme in a 96-well plate.
-
Add the test compounds or positive control at various concentrations to the wells.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a commercial PGE2 EIA kit, following the manufacturer's instructions.
-
The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control (no inhibitor).
-
The IC50 value (the concentration of the compound that inhibits 50% of COX-2 activity) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by C-C and C-O-C type biflavonoids and a typical experimental workflow.
Caption: Signaling pathway of C-C type biflavonoid (Amentoflavone).
Caption: Signaling pathway of C-O-C type biflavonoid (Hinokiflavone).
References
Investigating the Synergistic Potential of 2,3-Dihydrohinokiflavone and Related Biflavonoids
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential synergistic effects of 2,3-Dihydrohinokiflavone and its close structural analogs with other compounds. Due to a lack of specific research on the synergistic properties of this compound, this guide draws upon experimental data from studies on the closely related biflavonoid, hinokiflavone, and other members of the biflavonoid class, such as amentoflavone. This information is intended to provide a foundational understanding and to guide future research into the combinatorial therapeutic potential of this compound.
Introduction to this compound and its Analogs
This compound is a flavonoid compound that has been isolated from the stem bark of Rhus tripartita.[1] While specific studies on its synergistic effects are not currently available in the scientific literature, its structural similarity to other well-researched biflavonoids, such as hinokiflavone, suggests it may possess comparable biological activities and synergistic potential. Biflavonoids are known for a range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This guide will focus on the demonstrated synergistic activities of hinokiflavone and amentoflavone as predictive models for the potential of this compound.
Synergistic Effects in Oncology
Hinokiflavone has demonstrated notable anticancer properties, including the ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis.[5][6] While direct synergistic studies with chemotherapeutic agents are limited for hinokiflavone itself, the known mechanisms of action for biflavonoids suggest a high potential for synergy. For instance, hinokiflavone is known to interfere with the ERK1-2/p38/NFκB signaling pathway and regulate the expression of matrix metalloproteinases MMP-2 and MMP-9.[2][5] These pathways are often dysregulated in cancer and are targets for various chemotherapeutic drugs.
Hypothetical Synergistic Combinations in Cancer Therapy
Based on the known mechanisms of hinokiflavone, synergistic effects could be anticipated with the following classes of anticancer drugs:
-
MEK/ERK Inhibitors: Combining with drugs that target the MAPK/ERK pathway could lead to a more potent inhibition of cancer cell proliferation.
-
NF-κB Inhibitors: Synergy could be achieved by co-administering with agents that block the pro-survival NF-κB pathway.
-
MMP Inhibitors: A combination therapy could more effectively prevent cancer cell invasion and metastasis.
-
DNA Damaging Agents (e.g., Etoposide): Hinokiflavone's inhibition of the SUMO-specific protease SENP1 can synergize with DNA-damaging agents to enhance p53 activation and apoptosis.[2]
Synergistic Effects in Infectious Diseases
The synergistic potential of biflavonoids with antibiotics has been more directly explored. Studies on amentoflavone, another C-C type biflavonoid, have shown significant synergistic interactions with conventional antibiotics against various bacterial strains.[7][8][9]
Amentoflavone and Antibiotic Synergy
A study investigating the synergistic effect of amentoflavone with antibiotics such as ampicillin, cefotaxime, and chloramphenicol demonstrated a considerable antibacterial effect and synergistic interaction against several bacterial strains, with a fractional inhibitory concentration (FIC) index of ≤ 0.5.[7][8] The mechanism for this synergy was linked to the generation of hydroxyl radicals, leading to oxidative stress in the bacteria.[7][8]
Table 1: Synergistic Antibacterial Activity of Amentoflavone with Antibiotics
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with Amentoflavone (µg/mL) | FIC Index | Interpretation |
| Escherichia coli | Ampicillin | 64 | 16 | ≤ 0.5 | Synergy |
| Staphylococcus aureus | Ampicillin | 32 | 8 | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | Cefotaxime | 128 | 32 | ≤ 0.5 | Synergy |
Note: The data presented in this table is illustrative and based on findings from studies on amentoflavone.[7][8] Specific values would need to be determined experimentally for this compound.
Experimental Protocols
Below are detailed methodologies for key experiments that would be essential for investigating the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., colorectal cancer cell lines HT29, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, the combination drug (e.g., a chemotherapeutic agent), and the combination of both for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Checkerboard Dilution Test for Antimicrobial Synergy
-
Preparation: Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and the antibiotic along the y-axis in a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy.
Visualizing Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's synergistic effects.
Caption: Potential anticancer signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating synergistic effects.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is currently lacking, the data available for its structural analog hinokiflavone and other biflavonoids strongly suggest a high potential for such interactions. The anticancer and antimicrobial activities of these related compounds, coupled with their defined mechanisms of action, provide a solid rationale for investigating this compound in combination therapies.
Future research should focus on performing the outlined experimental protocols to systematically screen for synergistic combinations of this compound with existing chemotherapeutic agents and antibiotics. Elucidating the specific molecular mechanisms underlying any observed synergy will be crucial for its potential development as a therapeutic adjuvant. The information presented in this guide serves as a valuable starting point for researchers to explore the promising, yet untapped, synergistic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hinokiflavone: Advances on Resources, Biosynthetic Pathways, Bioavailability, Bioactivity, and Pharmacology | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity in colorectal cancer induced by hinokiflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial effect of amentoflavone and its synergistic effect with antibiotics. | Semantic Scholar [semanticscholar.org]
- 8. Antibacterial effect of amentoflavone and its synergistic effect with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dihydrohinokiflavone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,3-Dihydrohinokiflavone, a flavonoid compound, emphasizing operational and safety protocols.
Safety and Hazard Information
This compound presents several health and environmental hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is suspected of causing genetic defects and cancer.[1] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[1]
Key Hazard Statements:
-
H317: May cause an allergic skin reaction.[1]
-
H341: Suspected of causing genetic defects.[1]
-
H351: Suspected of causing cancer.[1]
-
H402: Harmful to aquatic life.[1]
-
H413: May cause long lasting harmful effects to aquatic life.[1]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Safety goggles with side-shields or other approved eye protection[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate |
When handling the compound, avoid breathing dust and prevent contact with skin and eyes.[1] Ensure adequate ventilation in the work area. Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[1]
Disposal Procedures
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] Do not allow the product to enter drains, as it is harmful to aquatic life.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be clearly marked with the chemical name and relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3]
-
-
Waste Disposal Vendor:
-
Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company.
-
Provide the vendor with the Safety Data Sheet for this compound to ensure they can handle and transport the waste appropriately.
-
-
Documentation:
-
Maintain a record of the waste disposal, including the date, quantity of waste, and the name of the disposal company.
-
Emergency Procedures
In the event of accidental release or exposure, follow these procedures:
| Incident | First Aid and Response Measures |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician.[1] |
| Eye Contact | Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do so.[1] |
| Inhalation | Move the person to fresh air. Call a physician.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. Do NOT induce vomiting.[1][2] |
| Spillage | Evacuate the area. Avoid inhalation of dust. Ensure adequate ventilation. Absorb the spillage with inert material and place it in a suitable container for disposal.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2,3-Dihydrohinokiflavone
Hazard Assessment and Personal Protective Equipment (PPE)
Given that 2,3-Dihydrohinokiflavone belongs to the flavonoid class, it is prudent to handle it with care, assuming potential hazards such as skin and eye irritation, and possible allergic reactions. Some compounds in this class are also suspected of being mutagenic or carcinogenic. Therefore, a comprehensive approach to personal protection is required.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are recommended at all times to protect from splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are generally suitable for handling small quantities of powdered chemicals.[3] It is crucial to check the glove manufacturer's chemical resistance guide for compatibility. Gloves should be inspected before use and disposed of after handling the compound. |
| Body Protection | Laboratory Coat | A standard cotton or poly/cotton lab coat is required for all laboratory work.[1] For handling larger quantities or when there is a risk of significant contamination, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Dust Mask or Respirator | When handling the powdered form of this compound, a dust mask (e.g., N95) should be used to prevent inhalation.[3] In cases of poor ventilation or handling large quantities, a fitted respirator may be necessary. |
Operational Plan for Handling this compound
A systematic workflow ensures minimal exposure and maintains a safe laboratory environment.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
| Waste Type | Handling and Collection | Disposal Method |
| Solid Waste | Unused this compound powder and contaminated items (e.g., weigh boats, pipette tips). | Collect in a clearly labeled, sealed container for solid chemical waste. |
| Liquid Waste | Solutions containing this compound and solvent rinses. | Collect in a labeled, sealed container for liquid chemical waste. Do not mix with incompatible waste streams. |
| Contaminated PPE | Used gloves, masks, and disposable lab coats. | Dispose of in the designated solid waste stream for chemically contaminated items. |
All waste must be disposed of through the institution's hazardous waste management program.[4]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
